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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Benzyl (2-(2-bromoethoxy)ethyl)carbamate in Advanced Organic Synthesis

Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD) and bioconjugation, the selection of the correct heterobifunctional linker is as critical as the choice of the pharmacophores them...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and bioconjugation, the selection of the correct heterobifunctional linker is as critical as the choice of the pharmacophores themselves. Benzyl (2-(2-bromoethoxy)ethyl)carbamate (CAS: 2100292-22-4) [1]—frequently referred to in catalog nomenclature as Cbz-NH-PEG1-Br or Cbz-PEG2-bromide [2]—has emerged as a foundational building block in modern organic synthesis.

This whitepaper provides an in-depth mechanistic analysis of this linker, detailing its structural rationale, orthogonal reactivity, and field-proven experimental protocols. By mastering the application of this specific PEGylated spacer, drug development professionals can streamline the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex chemical probes.

Structural Anatomy & Mechanistic Rationale

The utility of Benzyl (2-(2-bromoethoxy)ethyl)carbamate stems from its tripartite structural design, which allows for highly controlled, stepwise assembly of complex molecules. As an application scientist, I emphasize that every functional group in this molecule serves a distinct, causal purpose:

  • The Terminal Bromide (-Br): Acting as a primary electrophile, the bromide is an excellent leaving group for SN​2 nucleophilic substitution. Compared to mesylates or tosylates, the bromide offers superior shelf-stability while maintaining high reactivity toward phenoxides, thiolates, and secondary amines.

  • The Diethylene Glycol Core (PEG spacer): The internal ether oxygen provides essential hydrophilicity and conformational flexibility. This ~8.5 Å spacer reduces the lipophilicity (clogP) of the final conjugate, mitigating the aggregation and poor aqueous solubility often associated with purely aliphatic linkers.

  • The Carboxybenzyl (Cbz/Z) Protecting Group: The Cbz group masks the primary amine. Crucially, Cbz is completely orthogonal to acid-sensitive functional groups (unlike Boc) and base-sensitive groups (unlike Fmoc). It remains intact during harsh basic SN​2 alkylations and is cleanly removed via catalytic hydrogenolysis under neutral conditions.

Reactivity_Logic Core Benzyl (2-(2-bromoethoxy)ethyl)carbamate (Heterobifunctional Core) Bromide Terminal Bromide (Electrophile) Core->Bromide Cbz Cbz-Protected Amine (Masked Nucleophile) Core->Cbz SN2 SN2 Substitution (Reacts with Target Ligand) Bromide->SN2 Base, Heat (e.g., K2CO3, 60°C) Deprotect Catalytic Hydrogenation (Unmasks Primary Amine) Cbz->Deprotect H2, Pd/C (Neutral Conditions)

Fig 1: Orthogonal reactivity pathways of Benzyl (2-(2-bromoethoxy)ethyl)carbamate.

Physicochemical Profile & Quantitative Data

To facilitate experimental planning, the key physicochemical parameters of the linker are summarized below. These metrics are vital for calculating reaction stoichiometry and predicting chromatographic behavior.

PropertyValue / Description
Chemical Name Benzyl (2-(2-bromoethoxy)ethyl)carbamate
CAS Number 2100292-22-4
Molecular Formula C12​H16​BrNO3​
Molecular Weight 302.17 g/mol
Appearance Colorless to pale yellow viscous liquid
Solubility Soluble in DMF, DMSO, DCM, EtOAc, and MeOH
Storage Conditions 2-8 °C, protect from light and moisture [3]

Core Applications: PROTAC Assembly

In PROTAC synthesis, the objective is to link a target-protein binding ligand to an E3 ubiquitin ligase recruiting ligand (e.g., Thalidomide or VHL-binding derivatives) [1]. Benzyl (2-(2-bromoethoxy)ethyl)carbamate is perfectly suited for this due to its stepwise reactivity.

Typically, the bromide end is first conjugated to the phenolic hydroxyl of a target ligand (e.g., a kinase inhibitor). Following purification, the Cbz group is removed to reveal a primary amine, which is subsequently coupled to the carboxylic acid of an E3 ligase ligand via standard amide bond formation (e.g., using HATU/DIPEA).

PROTAC_Workflow Ligand Target Ligand (-OH or -NH) Intermediate Ligand-PEG-NH-Cbz (Intermediate) Ligand->Intermediate SN2 Reaction Linker Cbz-PEG-Br (Linker) Linker->Intermediate Alkylation Amine Ligand-PEG-NH2 (Free Amine) Intermediate->Amine Pd/C, H2 (Deprotection) PROTAC Final PROTAC (Bivalent Molecule) Amine->PROTAC Amide Coupling E3 E3 Ligand (-COOH) E3->PROTAC HATU/DIPEA

Fig 2: Stepwise PROTAC assembly workflow utilizing the Cbz-PEG-Br linker.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems . I have included specific analytical checkpoints so researchers can confirm causality and reaction success at every stage.

Protocol A: Finkelstein-Assisted SN​2 Alkylation

Objective: Attach the linker to a phenolic target ligand.

Causality & Rationale: While the primary bromide is reactive, adding a catalytic amount of Potassium Iodide (KI) initiates a Finkelstein reaction, converting the bromide in situ to a highly reactive iodide. This significantly accelerates the SN​2 displacement, reducing reaction times and minimizing thermal degradation of sensitive ligands.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert N2​ atmosphere, dissolve the phenolic target ligand (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add anhydrous K2​CO3​ (3.0 equiv). Note: K2​CO3​ is chosen over stronger bases like NaH to prevent cleavage of the carbamate group.

  • Linker Addition: Add Benzyl (2-(2-bromoethoxy)ethyl)carbamate (1.2 equiv) followed by KI (0.1 equiv).

  • Reaction: Heat the mixture to 60 °C and stir for 8–12 hours.

  • Self-Validation (LC-MS/TLC): Monitor the reaction. The product spot will be UV-active (due to the Cbz aromatic ring) but Ninhydrin-negative , confirming the amine remains safely protected. LC-MS should show the desired mass [M+H]+ with the characteristic isotopic pattern of bromine absent.

  • Workup: Quench with water, extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Protocol B: Hydrogenolytic Cleavage of the Cbz Group

Objective: Unmask the primary amine for subsequent amide coupling.

Causality & Rationale: Catalytic hydrogenation is utilized to cleave the Cbz group without the need for harsh acids. Methanol is used as the solvent to ensure the resulting polar primary amine remains fully solubilized.

Step-by-Step Procedure:

  • Preparation: Dissolve the Cbz-protected intermediate from Protocol A in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Flush the flask with N2​ for 5 minutes. Carefully add 10% Pd/C (0.1 equiv by weight). Warning: Pd/C is pyrophoric; always add under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon. Repeat this purge cycle three times.

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation (TLC): The disappearance of the starting material should coincide with the appearance of a baseline spot on TLC that stains intensely purple with Ninhydrin , definitively proving the successful generation of the free primary amine. LC-MS will show a mass reduction of exactly 134 Da (loss of the Cbz group).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the crude amine, which is typically pure enough to be used directly in the next amide coupling step.

References

The protocols and structural data discussed in this whitepaper are grounded in verified chemical databases and supplier specifications.

  • PubChem. "CID 118797667 - [2-(2-Bromo-ethoxy)-ethyl]-carbamic acid benzyl ester". National Center for Biotechnology Information. Available at:[Link]

Exploratory

Strategic Implementation of Benzyl (2-(2-bromoethoxy)ethyl)carbamate in Targeted Protein Degradation

An Application Scientist’s Guide to Bifunctional Linker Chemistry and Workflow Validation Executive Summary: The Architecture of Targeted Degradation In the rapidly evolving field of targeted protein degradation (TPD), t...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Bifunctional Linker Chemistry and Workflow Validation

Executive Summary: The Architecture of Targeted Degradation

In the rapidly evolving field of targeted protein degradation (TPD), the success of a Proteolysis Targeting Chimera (PROTAC) hinges not only on the binding affinity of its ligands but heavily on the physicochemical properties of its linker. As an application scientist, I frequently encounter synthesis bottlenecks that stem from poor linker selection. Benzyl (2-(2-bromoethoxy)ethyl)carbamate (CAS: 2100292-22-4) represents a highly optimized, heterobifunctional PEG-derivative designed to bridge an E3 ligase binder and a target protein ligand [1].

This technical guide deconstructs the chemical utility of this linker, providing drug development professionals with a self-validating framework for its integration into PROTAC synthesis pipelines.

Physicochemical Profiling

Before initiating any synthetic workflow, it is critical to understand the baseline properties of the reagent. The short PEG-like architecture of this molecule ensures an optimal balance between aqueous solubility and synthetic tractability [2].

PropertySpecification
IUPAC Name benzyl N-[2-(2-bromoethoxy)ethyl]carbamate
CAS Number 2100292-22-4
Molecular Formula C12H16BrNO3
Molecular Weight 302.16 g/mol
SMILES C1=CC=C(C=C1)COC(=O)NCCOCCBr
Functional Groups Primary Bromide (Electrophile), Cbz-Protected Amine
Spacer Type Short PEG (Diethylene glycol derivative)

Structural Anatomy & Mechanistic Rationale

The design of Benzyl (2-(2-bromoethoxy)ethyl)carbamate is intentionally modular, offering orthogonal reactivity at both termini. Understanding the causality behind its structure dictates how we manipulate it at the bench.

  • The Electrophilic Terminus (Primary Bromide): Bromide is an excellent leaving group. Positioned on a primary carbon with minimal steric hindrance, it is primed for highly efficient bimolecular nucleophilic substitution (SN2).

  • The Nucleophilic Terminus (Cbz-Protected Amine): The carboxybenzyl (Cbz) group masks the primary amine, preventing unwanted polymerization or side reactions during the initial alkylation step. It is highly stable to the basic conditions required for SN2 reactions but can be cleanly cleaved under mild, neutral hydrogenolysis conditions.

  • The Core (PEG Spacer): The ether linkage (-O-) provides rotational degrees of freedom, which is critical for the resulting PROTAC to fold into the necessary conformation to induce the ternary complex between the target protein and the E3 ligase.

Reactivity Linker Benzyl (2-(2-bromoethoxy)ethyl)carbamate Cbz Cbz Group Amine Protection Linker->Cbz N-terminus PEG PEG Spacer Solubility & Flexibility Linker->PEG Core Bromide Primary Bromide Electrophilic Center Linker->Bromide C-terminus Deprotect Primary Amine (Nucleophile) Cbz->Deprotect Pd/C, H2 Alkylation Ether/Amine Linkage (Stable Bond) Bromide->Alkylation Nucleophile

Figure 1: Structural anatomy and orthogonal reactivity profile of the linker.

Experimental Protocols: A Self-Validating System

In process chemistry, a protocol is only as robust as its validation checkpoints. The following methodologies are designed not just to execute the reaction, but to analytically prove its success before proceeding to the next synthetic node.

Workflow Phase 1: SN2 Alkylation of a Phenolic Ligand

Objective: Covalently attach the linker to an E3 ligase binder (e.g., a VHL ligand containing a free phenol).

Causality & Rationale: Potassium carbonate (K₂CO₃) is utilized to deprotonate the phenol, generating a highly nucleophilic phenoxide anion. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature solvates the potassium cation tightly while leaving the phenoxide "naked" and highly reactive. This thermodynamic setup actively drives the SN2 attack on the primary bromide while suppressing E2 elimination.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of the phenolic ligand in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 2.0 equivalents of finely powdered K₂CO₃. Stir at room temperature for 15 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise, add 1.2 equivalents of Benzyl (2-(2-bromoethoxy)ethyl)carbamate.

  • Heating: Elevate the temperature to 60°C and stir for 4-6 hours.

  • Workup: Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine (5x) to remove residual DMF.

Self-Validation Checkpoint (LC-MS): Do not proceed without mass spectrometry confirmation. The starting linker contains a bromine atom, which exhibits a distinct 1:1 isotopic ratio (M / M+2) due to ⁷⁹Br and ⁸¹Br. Validation: The successful product mass will show the complete disappearance of this isotopic pattern, confirming the displacement of the bromide.

Workflow Phase 2: Cbz Deprotection via Hydrogenolysis

Objective: Unmask the primary amine for subsequent amide coupling to the target protein ligand.

Causality & Rationale: Palladium on carbon (Pd/C) acts as a heterogeneous catalyst. It adsorbs both hydrogen gas and the benzyl moiety onto its metal surface, facilitating the cleavage of the C-O bond. This releases toluene and carbon dioxide as byproducts, leaving the free amine. Methanol is used as the solvent due to its excellent hydrogen-transfer properties and ability to solubilize polar intermediates.

Step-by-Step Protocol:

  • Preparation: Dissolve the Cbz-protected intermediate in anhydrous Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under an argon atmosphere to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature for 2-3 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. (Caution: Do not let the filter cake dry completely out in the air, as dry Pd/C is highly pyrophoric).

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude free amine.

Self-Validation Checkpoint (TLC & LC-MS):

  • Validation 1 (TLC): Spot the starting material and product on a silica plate. Stain with Ninhydrin and heat. The starting material will be invisible to Ninhydrin, but the successful product will develop a deep purple/blue spot, definitively proving the presence of a liberated primary amine.

  • Validation 2 (LC-MS): The product will exhibit a mass exactly 134 Da lower than the starting material, corresponding to the loss of the Cbz group (C₈H₆O₂ equivalent).

PROTAC_Workflow Ligand1 E3 Ligase Binder (Nucleophilic) Step1 Step 1: SN2 Alkylation Base, Polar Aprotic Solvent Ligand1->Step1 Linker Benzyl (2-(2-bromoethoxy)ethyl)carbamate (Bifunctional Linker) Linker->Step1 Int1 Cbz-Protected Intermediate (LC-MS: Loss of Br isotope pattern) Step1->Int1 Step2 Step 2: Hydrogenolysis Pd/C, H2 gas Int1->Step2 Int2 Free Amine Intermediate (Ninhydrin Positive) Step2->Int2 Step3 Step 3: Amide Coupling HATU, DIPEA Int2->Step3 Ligand2 Target Protein Binder (Electrophilic) Ligand2->Step3 PROTAC Fully Assembled PROTAC Step3->PROTAC

Figure 2: PROTAC synthesis workflow utilizing Benzyl (2-(2-bromoethoxy)ethyl)carbamate.

Conclusion

The synthesis of heterobifunctional molecules requires precision, foresight, and rigorous in-process validation. Benzyl (2-(2-bromoethoxy)ethyl)carbamate serves as an exemplary building block for PROTAC development, providing the necessary orthogonal reactivity to sequentially stitch together complex ligands. By adhering to the self-validating protocols outlined above, researchers can mitigate downstream analytical failures, ensure high-fidelity coupling, and accelerate the discovery of novel targeted degraders.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 118797667,[2-(2-Bromo-ethoxy)-ethyl]-carbamic acid benzyl ester". PubChem. URL:[Link]

Foundational

A Technical Guide to the Application of Benzyl (2-(2-bromoethoxy)ethyl)carbamate in PROTAC Linker Design

Executive Summary Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to induce the selective degradation of disease...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] It is now unequivocally established that the linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[][4] This guide provides an in-depth technical analysis of Benzyl (2-(2-bromoethoxy)ethyl)carbamate, a versatile and strategically important building block in the rational design of PROTAC linkers. We will explore its chemical attributes, synthetic utility, and profound impact on the biological activity and drug-like properties of the resulting protein degraders.

Introduction: The Centrality of the Linker in PROTAC Efficacy

PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS).[] By forming a ternary complex between a target protein and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6] The success of this process is critically dependent on the linker, which must orient the two proteins in a spatially favorable manner for efficient ubiquitin transfer.[7] Linker design involves a complex, multi-parameter optimization of its length, rigidity, and chemical composition to balance the often-competing demands of ternary complex stability, cell permeability, and metabolic stability.[][8]

Among the most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains, valued for their synthetic accessibility and the ease with which their length can be modified.[1] These flexible linkers allow the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive ternary complex geometry.[8] Benzyl (2-(2-bromoethoxy)ethyl)carbamate embodies the key attributes of this class, offering a short, flexible, PEG-like structure with orthogonal reactive handles, making it a powerful tool for the modular synthesis and optimization of potent degraders.

Physicochemical Profile of Benzyl (2-(2-bromoethoxy)ethyl)carbamate

To understand the utility of this molecule, we must first dissect its structure and inherent chemical properties.

Structure: C₆H₅CH₂OC(O)NH(CH₂)₂O(CH₂)₂Br

  • Bifunctional Reactivity: The molecule possesses two distinct reactive sites, enabling sequential, controlled conjugation.

    • Terminal Bromide: The bromo group serves as a potent electrophilic handle. It is an excellent leaving group for nucleophilic substitution reactions (Sₙ2), readily reacting with nucleophiles such as amines, phenols, or thiols present on a warhead or E3 ligand.

    • Cbz-Protected Amine: The benzyl carbamate (Cbz) group is a robust and widely used protecting group for the terminal amine. It is stable to a wide range of reaction conditions used for the initial conjugation via the bromo group. This amine can be unmasked in a subsequent step, typically through catalytic hydrogenation, to provide a primary amine nucleophile for the second coupling reaction.

  • PEG-like Core: The -O-CH₂-CH₂- ether motif is a fundamental component of PEG linkers. The inclusion of the ether oxygen atom offers several advantages over a simple alkyl chain:

    • Enhanced Solubility: The ether oxygen can act as a hydrogen bond acceptor, improving the aqueous solubility of the final PROTAC molecule.[9] This is a critical attribute, as PROTACs are often large molecules that challenge traditional drug-like property rules.[8]

    • Modulated Lipophilicity: The ether group helps to balance the lipophilicity of the linker, which is crucial for achieving cell permeability.[]

    • Conformational Flexibility: The rotatable bonds within the ethyl and ethoxy fragments provide the linker with significant conformational freedom, which is essential for facilitating the induced fit required for stable ternary complex formation.[10]

Modular Synthesis of PROTACs: A Step-by-Step Workflow

The orthogonal reactivity of Benzyl (2-(2-bromoethoxy)ethyl)carbamate allows for a highly modular and systematic approach to PROTAC synthesis. This enables the rapid generation of a library of candidates by varying the warhead, E3 ligand, or linker attachment points.

Visualized Synthetic Workflow

G cluster_0 Step 1: First Conjugation (Su20992) cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation (Amide Coupling) A Warhead-NuH (e.g., JQ1-OH) C Warhead-Nu-(CHu2082)u2082-O-(CHu2082)u2082-NHCbz (Intermediate 1) A->C Base (e.g., Ku2082COu2083) Solvent (e.g., DMF) B Br-(CHu2082)u2082-O-(CHu2082)u2082-NHCbz (Linker Precursor) B->C D Intermediate 1 E Warhead-Nu-(CHu2082)u2082-O-(CHu2082)u2082-NHu2082 (Intermediate 2) D->E Hu2082, Pd/C Solvent (e.g., MeOH) F Intermediate 2 H Final PROTAC F->H Coupling Agents (e.g., HATU, DIPEA) G HOOC-E3 Ligand (e.g., Pomalidomide Acid) G->H

Caption: Modular PROTAC synthesis using Benzyl (2-(2-bromoethoxy)ethyl)carbamate.

Detailed Experimental Protocol

This protocol describes a representative synthesis of a BRD4-targeting PROTAC, using a JQ1 derivative as the warhead and a pomalidomide derivative for recruiting the CRBN E3 ligase.

Step 1: Conjugation of Warhead to Linker via Sₙ2 Alkylation

  • Reagent Preparation: To a solution of the warhead containing a nucleophilic handle (e.g., the phenol of JQ1, 1.0 eq) in an anhydrous polar aprotic solvent like DMF, add a mild base (e.g., K₂CO₃, 2.0 eq).

  • Linker Addition: Add Benzyl (2-(2-bromoethoxy)ethyl)carbamate (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at 60-80 °C for 12-24 hours. The causality for heating is to overcome the activation energy for the Sₙ2 reaction without promoting side reactions.

  • In-Process Control: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and the formation of the desired product mass.

  • Workup and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine to remove inorganic salts and DMF. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield the warhead-linker intermediate.

Step 2: Cbz Deprotection to Reveal the Terminal Amine

  • Reaction Setup: Dissolve the purified warhead-linker intermediate (1.0 eq) in methanol. Add Palladium on carbon (10% Pd/C, ~0.1 eq by weight) to the solution.

  • Hydrogenolysis: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 2-4 hours. The palladium surface catalyzes the cleavage of the Cbz group.

  • In-Process Control: Monitor by LC-MS for the disappearance of the Cbz-protected mass and the appearance of the free amine.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting amine is often used directly in the next step without further purification.

Step 3: Final Amide Coupling to E3 Ligase Ligand

  • Reagent Preparation: In an anhydrous vessel under an inert atmosphere, dissolve the E3 ligase ligand containing a carboxylic acid (e.g., pomalidomide-COOH, 1.1 eq), the amine intermediate from Step 2 (1.0 eq), and a coupling agent such as HATU (1.2 eq) in DMF.

  • Base Addition: Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq) to activate the carboxylic acid and neutralize any salts.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Amide bond formation is typically rapid under these conditions.[11]

  • Final Purification & Validation: Purify the final PROTAC product by preparative reverse-phase HPLC (RP-HPLC).[11] The purity and identity of the final compound must be confirmed by analytical LC-MS and ¹H NMR spectroscopy. This rigorous purification and characterization is a self-validating step ensuring the integrity of the molecule for biological assays.

Functional Impact on PROTAC Performance

The choice of linker profoundly impacts the biological activity of a PROTAC, and the ether-containing backbone of Benzyl (2-(2-bromoethoxy)ethyl)carbamate imparts several beneficial properties.

Enabling Productive Ternary Complex Formation

The primary role of the linker is to bridge the POI and the E3 ligase, inducing the formation of a ternary complex (POI-PROTAC-E3).[6] The length and flexibility of the linker are paramount.[12] A linker that is too short can create steric clashes, preventing the complex from forming, while an excessively long or flexible linker can lead to an unstable complex with inefficient ubiquitination due to high entropic cost.[12][13] The defined length and inherent flexibility of the (2-(2-bromoethoxy)ethyl)carbamate-derived linker often provide a successful starting point for achieving a productive ternary complex.

Ternary_Complex cluster_protac PROTAC POI Protein of Interest (POI) Warhead Warhead POI->Warhead Binds E3 E3 Ligase Anchor Anchor E3->Anchor Binds Linker Linker (from Benzyl (2-(2-bromoethoxy)ethyl)carbamate) Warhead->Linker Linker->Anchor

Caption: The linker bridges the POI and E3 ligase to form a ternary complex.

Improving Physicochemical and ADME Properties

PROTACs are large molecules that often exist "beyond the Rule of 5" (bRo5), making properties like solubility and cell permeability significant challenges.[8][14]

  • Solubility: The ether backbone derived from this linker enhances hydrophilicity, which can improve the aqueous solubility of the final PROTAC.[9][15]

  • Permeability: Flexible, ether-containing linkers can contribute to higher cell permeability. This is sometimes attributed to a "chameleon effect," where the molecule adopts a more compact, folded conformation with shielded polar groups in the hydrophobic environment of the cell membrane, and a more extended conformation in aqueous environments.[8][14]

Comparative Data on Linker Composition

The impact of the linker is best understood through comparative analysis. The following table summarizes expected differences between a PROTAC using a flexible ether-based linker (like one derived from our title compound) and one using a simple, more hydrophobic alkyl chain of similar length.

ParameterPROTAC with Ether LinkerPROTAC with Alkyl LinkerRationale for Difference
Degradation (DC₅₀) Potentially Lower (More Potent)Potentially HigherImproved solubility and ternary complex dynamics can lead to greater potency.[9]
Max Degradation (Dₘₐₓ) Potentially HigherPotentially LowerBetter physicochemical properties can lead to higher intracellular concentrations and more complete degradation.
Aqueous Solubility HigherLowerThe ether oxygen atoms act as hydrogen bond acceptors, increasing polarity and solubility.[9]
Cell Permeability Potentially HigherVariableThe ether linker can help balance polarity and may adopt membrane-permeable conformations.[8][14]
Metabolic Stability Generally StableSusceptible to OxidationEther linkages are generally more stable to oxidative metabolism than alkyl chains.[4]

Note: This data is illustrative and based on established principles in PROTAC design. Actual results are target- and system-dependent and require empirical validation.

Essential Experimental Validation Protocols

The ultimate validation of any PROTAC design requires rigorous biological testing.

Protocol 1: Ternary Complex Formation Assay (TR-FRET)

This assay quantifies the PROTAC-induced proximity of the POI and E3 ligase.[7]

  • Reagent Preparation: Obtain purified, recombinant POI and E3 ligase. Label each protein with one component of a FRET pair (e.g., Terbium-donor on an anti-tag antibody for the POI, and a d2-acceptor on an anti-tag antibody for the E3 ligase).

  • Assay Setup: In a microplate, incubate the labeled POI and E3 ligase with a serial dilution of the PROTAC. Include controls with no PROTAC (negative) and binary controls (e.g., PROTAC + POI only).

  • Incubation: Allow the components to incubate at room temperature to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Analysis: Calculate the TR-FRET ratio. A higher ratio indicates closer proximity of the two proteins, confirming ternary complex formation. Plot the ratio against PROTAC concentration to determine the concentration required for half-maximal complex formation.

Protocol 2: Western Blot for Cellular Protein Degradation

This is the gold-standard assay to confirm that the PROTAC leads to the degradation of its target in a cellular context.[12]

  • Cell Treatment: Plate a relevant cell line and allow cells to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set time course (e.g., 18-24 hours). Always include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar assay to ensure equal protein loading. This is a critical self-validating step.

  • SDS-PAGE and Transfer: Normalize the protein amount for all samples, separate the proteins by size using SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific to the POI.

    • Crucially, simultaneously probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) whose levels should not be affected by the treatment.

  • Detection and Analysis: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Plot the normalized POI levels against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[7]

Conclusion

Benzyl (2-(2-bromoethoxy)ethyl)carbamate is more than just a simple linker; it is a strategic building block for modern PROTAC design. Its bifunctional nature provides a foundation for modular synthesis, allowing for the systematic optimization of degrader candidates. The incorporated flexible, hydrophilic ether backbone directly addresses some of the most significant challenges in the field, namely the optimization of solubility and cell permeability while enabling the formation of a productive ternary complex. By understanding the chemical principles and synthetic applications of this reagent, researchers and drug development professionals can more effectively design and build the next generation of potent and selective protein degraders.

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2025, March 18). ACS Publications. Retrieved from [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm. Retrieved from [Link]

  • PROTAC PEG Linkers. (2024, July 30). JenKem Technology USA. Retrieved from [Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. (2022, January 24). PubMed. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1, 273-312. Retrieved from [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. (n.d.). Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Schiemer, J., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Retrieved from [Link]

Sources

Exploratory

Stability Profile of Benzyl (2-(2-bromoethoxy)ethyl)carbamate in Acidic Conditions

An In-Depth Technical Guide Executive Summary This guide provides a comprehensive technical overview of the stability of Benzyl (2-(2-bromoethoxy)ethyl)carbamate under acidic conditions. The document outlines the theoret...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

This guide provides a comprehensive technical overview of the stability of Benzyl (2-(2-bromoethoxy)ethyl)carbamate under acidic conditions. The document outlines the theoretical degradation pathways of the molecule, focusing on the acid-catalyzed hydrolysis of the carbamate linkage and the potential for ether cleavage under more forcing conditions. A detailed, self-validating experimental protocol for conducting a forced degradation study using High-Performance Liquid Chromatography (HPLC) is presented. This includes sample preparation, analytical method parameters, and data analysis techniques to determine degradation kinetics. The guide is intended to provide researchers with the foundational knowledge and practical steps required to assess the stability of this and structurally related molecules, a critical step in drug development and chemical process optimization.

Introduction

Benzyl (2-(2-bromoethoxy)ethyl)carbamate is a bifunctional molecule incorporating a carbamate, an ether, and an alkyl bromide. Such structures are of interest as intermediates in organic synthesis, as linkers in bioconjugation, or as potential prodrug moieties. The carbamate group, in particular, is a common functional group in pharmaceuticals and is often used as a protecting group for amines.[1][2] Understanding the stability of this molecule is paramount, especially in acidic environments which are frequently encountered during synthesis, purification, formulation, and in physiological settings such as the stomach. This guide will delve into the chemical principles governing its stability and provide a robust framework for its experimental evaluation.

Molecular Structure and Physicochemical Properties

The chemical reactivity of Benzyl (2-(2-bromoethoxy)ethyl)carbamate is dictated by its three primary functional groups:

  • Benzyl Carbamate: This is the most prominent functional group. Carbamates are amide-ester hybrids and generally exhibit good chemical stability.[1] However, they are susceptible to hydrolysis under both acidic and basic conditions.[3] In acidic media, the reaction is typically slower than in basic media but can be significant depending on the conditions.[3][4]

  • Ether Linkage: The ethyl ether linkage is generally stable to a wide range of chemical conditions but can be cleaved under strongly acidic conditions, often requiring heat and the presence of a strong nucleophile like a halide ion.[5][6][7]

  • Primary Alkyl Bromide: The bromo- moiety is a good leaving group and could potentially participate in intramolecular cyclization reactions or be susceptible to nucleophilic attack, although this is less likely to be the primary degradation pathway in a simple acidic aqueous solution.

Given these features, the primary degradation pathway under mild to moderate acidic conditions is expected to be the hydrolysis of the carbamate bond.

Predicted Mechanisms of Acid-Catalyzed Degradation

Primary Degradation Pathway: Carbamate Hydrolysis

The acid-catalyzed hydrolysis of a carbamate proceeds through a mechanism involving protonation of the carbonyl oxygen. This initial protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate leads to the cleavage of the C-O bond, releasing benzyl alcohol and the unstable carbamic acid of the side chain, which then rapidly decarboxylates to yield the corresponding protonated amine and carbon dioxide.[8]

G cluster_reactants Step 1: Protonation cluster_intermediate1 Step 2: Nucleophilic Attack cluster_intermediate2 Step 3: Proton Transfer cluster_products Step 4: Cleavage & Decarboxylation Carbamate Benzyl (2-(2-bromoethoxy)ethyl)carbamate ProtonatedCarbamate Protonated Carbamate Carbamate->ProtonatedCarbamate Fast equilibrium H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedCarbamate->Tetrahedral_Intermediate ProtonatedCarbamate->Tetrahedral_Intermediate Water H₂O Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Intramolecular proton transfer Tetrahedral_Intermediate->Protonated_Intermediate Benzyl_Alcohol Benzyl Alcohol Protonated_Intermediate->Benzyl_Alcohol Protonated_Intermediate->Benzyl_Alcohol Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid Amine 2-(2-bromoethoxy)ethan-1-aminium Carbamic_Acid->Amine Fast CO2 CO₂ Carbamic_Acid->CO2 Fast

Caption: Predicted mechanism for acid-catalyzed hydrolysis of the carbamate.

Secondary Degradation Pathway: Ether Cleavage

Cleavage of the ether bond is less likely under typical forced degradation conditions (e.g., 0.1 M HCl at 60°C) but may occur under more extreme acidity or higher temperatures. The mechanism involves protonation of the ether oxygen, followed by a nucleophilic substitution reaction (SN2 in this case, as both carbons are primary).[6][7] The bromide ion from the alkyl chain is unlikely to act as the nucleophile intramolecularly due to unfavorable ring size.

Experimental Design for a Forced Degradation Study

This section provides a detailed protocol for assessing the stability of Benzyl (2-(2-bromoethoxy)ethyl)carbamate in acidic conditions.

Objective

To determine the degradation rate and identify the major degradation products of Benzyl (2-(2-bromoethoxy)ethyl)carbamate under defined acidic stress conditions (e.g., varying pH and temperature).

Materials and Reagents
  • Benzyl (2-(2-bromoethoxy)ethyl)carbamate (Reference Standard)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), for neutralization

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Formic Acid, for mobile phase modification

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • pH meter

  • Thermostatically controlled water bath or oven

Experimental Workflow

G prep_stock 1. Prepare Stock Solution (1 mg/mL in ACN) initiate_deg 3. Initiate Degradation Add stock to pre-heated acid. (Final conc. ~50 µg/mL) prep_stock->initiate_deg prep_acid 2. Prepare Acidic Media (e.g., 0.1M HCl, 0.01M HCl) prep_acid->initiate_deg sample 4. Sample at Time Points (t=0, 1, 2, 4, 8, 24h) initiate_deg->sample quench 5. Quench Reaction Neutralize with NaOH. Dilute with mobile phase. sample->quench analyze 6. HPLC Analysis Inject and acquire data. quench->analyze data_proc 7. Data Processing Integrate peaks. Calculate % remaining. analyze->data_proc

Caption: Workflow for the forced degradation study.

Detailed Experimental Protocol
  • Stock Solution Preparation: Accurately weigh and dissolve Benzyl (2-(2-bromoethoxy)ethyl)carbamate in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Stress Condition Setup:

    • Prepare flasks with the acidic solutions (e.g., 0.1 M HCl and 0.01 M HCl).

    • Place the flasks in a water bath set to the desired temperature (e.g., 60°C). Allow them to equilibrate.

  • Initiation of Degradation:

    • To initiate the experiment (t=0), add a calculated volume of the stock solution to each flask to achieve a final concentration of approximately 50 µg/mL.

    • Immediately withdraw the first sample (t=0).

  • Time-Point Sampling: Withdraw aliquots from each flask at predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Sample Quenching: For each aliquot, immediately add an equimolar amount of NaOH to neutralize the acid and halt the degradation. Dilute the quenched sample with the HPLC mobile phase initial composition to the final analysis concentration.

  • HPLC Analysis: Analyze the samples using the developed HPLC method.

Analytical Method: Reversed-Phase HPLC

A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or λmax of the benzyl group)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Rationale for Method Choices: A C18 column is selected for its versatility in retaining moderately polar organic molecules. The gradient elution ensures that both the relatively polar degradation products and the more nonpolar parent compound are adequately resolved. Formic acid is used to improve peak shape and maintain a consistent low pH.

Data Analysis and Presentation

Degradation Calculation

The percentage of the parent compound remaining at each time point is calculated using the peak area from the HPLC chromatograms:

% Remaining = (Area_t / Area_t0) * 100

Where Area_t is the peak area of the parent compound at time t, and Area_t0 is the peak area at t=0.

Kinetic Analysis

If the degradation follows first-order kinetics, a plot of the natural logarithm of the percent remaining (ln[% Remaining]) versus time will yield a straight line. The slope of this line is the negative of the degradation rate constant (-k).

ln[% Remaining] = -kt + ln(100)

The half-life (t1/2) of the compound under these conditions can then be calculated as:

t_1/2 = 0.693 / k

Data Presentation

Results should be summarized in a clear, tabular format for easy comparison across different conditions.

Table 1: Degradation of Benzyl (2-(2-bromoethoxy)ethyl)carbamate at 60°C

Time (hours)% Remaining (0.1 M HCl)% Remaining (0.01 M HCl)
0100.0100.0
195.299.1
290.198.3
481.596.5
866.893.2
2435.482.1

(Note: Data are hypothetical and for illustrative purposes only.)

Potential Degradation Products

The primary degradation products can be predicted from the mechanisms described in Section 3. Identification can be confirmed using LC-MS analysis.

Table 2: Predicted Degradation Products

Degradation PathwayExpected Products
Carbamate Hydrolysis Benzyl alcohol, 2-(2-bromoethoxy)ethan-1-amine, CO₂
Ether Cleavage Benzyl (2-hydroxyethyl)carbamate, Bromoethane

Factors Influencing Stability

Several factors can significantly impact the rate of acid-catalyzed hydrolysis:

  • pH / Acid Strength: The rate of hydrolysis is directly dependent on the concentration of hydronium ions. As demonstrated in the hypothetical data in Table 1, degradation is significantly faster in 0.1 M HCl compared to 0.01 M HCl.[4]

  • Temperature: Degradation reactions are accelerated at higher temperatures, as described by the Arrhenius equation.[3] Conducting studies at elevated temperatures is a key principle of forced degradation to predict long-term stability.

  • Co-solvents: The presence of organic co-solvents can alter the polarity of the medium and the availability of water, thereby influencing the hydrolysis rate.

Conclusion

The stability of Benzyl (2-(2-bromoethoxy)ethyl)carbamate in acidic conditions is primarily governed by the hydrolysis of its carbamate linkage. This degradation pathway is expected to be the most significant under mild to moderate acidic stress. While the ether linkage is more robust, its cleavage could be observed under more forcing conditions. A systematic experimental approach, utilizing a stability-indicating HPLC method, is essential for quantifying the degradation kinetics and identifying the resultant products. The insights gained from such studies are critical for making informed decisions in the development, formulation, and handling of this and structurally similar molecules.

References

  • Wikipedia. (n.d.). Ether cleavage.
  • Westin, J. (n.d.). Cleavage of Ethers - Organic Chemistry. Jack Westin.
  • Fiveable. (2025, August 15). Acidic Cleavage: Organic Chemistry Study Guide.
  • Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers.
  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • BenchChem. (2025).
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing and Applied Sciences.
  • PMC. (n.d.). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Elimination–addition mechanism for the hydrolysis of carbamates.
  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
  • Pearson. (n.d.).
  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • SciSpace. (n.d.). Alkaline Hydrolysis of Some Carbamic Acid Esters.
  • ACS Publications. (n.d.). Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbamate: Involvement of Carbamic Acid. The Journal of Physical Chemistry A.
  • YouTube. (2020, November 4).
  • Taylor & Francis. (2008, September 19).
  • ResearchGate. (2016, September 10). Which one is stronger in alkaline hydrolysis?
  • PMC. (n.d.). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.
  • (n.d.). HYDROLYSIS.
  • Wikipedia. (n.d.). Carbamic acid.
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • PMC. (n.d.).
  • PubMed. (2002, November 6). Lactone Enols Are Stable in the Gas Phase but Highly Unstable in Solution.
  • BenchChem. (2025). Long-term stability of 2-Naphthoxyacetic acid in different storage conditions.

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Foundational

Solubility and Synthetic Utility of Benzyl (2-(2-bromoethoxy)ethyl)carbamate in Polar Aprotic Solvents: A Technical Guide

Executive Summary Benzyl (2-(2-bromoethoxy)ethyl)carbamate (CAS: 2100292-22-4) is a highly versatile, bifunctional PROTAC linker widely utilized in targeted protein degradation and bioconjugation workflows[1]. Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl (2-(2-bromoethoxy)ethyl)carbamate (CAS: 2100292-22-4) is a highly versatile, bifunctional PROTAC linker widely utilized in targeted protein degradation and bioconjugation workflows[1]. Structurally, it comprises a carboxybenzyl (Cbz)-protected amine and a reactive primary bromide, separated by a short, hydrophilic polyethylene glycol (PEG) spacer[1],[2]. This PEG spacer is critical not only for enhancing the aqueous solubility of the final PROTAC molecule[3] but also for dictating the linker's solubility profile during organic synthesis.

As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth analysis of the solubility of this linker in polar aprotic solvents, establishing a self-validating protocol for its application in bimolecular nucleophilic substitution (SN2) reactions.

Physicochemical Profiling & Solubility Matrix

As a neutral, moderately polar organic molecule, Benzyl (2-(2-bromoethoxy)ethyl)carbamate exhibits excellent solubility in a wide range of organic solvents. However, for synthetic applications involving the displacement of the terminal bromide, polar aprotic solvents are the undisputed standard[4].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Benzyl (2-(2-bromoethoxy)ethyl)carbamate
CAS Number 2100292-22-4
Molecular Formula C12H16BrNO3
Molecular Weight ~302.16 g/mol
Key Functional Groups Cbz-protected amine, PEG spacer, Primary Alkyl Bromide
Table 2: Solubility & Solvent Selection Matrix
SolventDielectric Constant (ε)Solubility ProfileSynthetic Utility for SN2 Conjugation
N,N-Dimethylformamide (DMF) 36.7ExcellentOptimal. Solvates linker and base cations; leaves nucleophile highly reactive.
Dimethyl sulfoxide (DMSO) 46.7ExcellentOptimal. Highest reaction rates for SN2; requires extensive aqueous workup to remove.
Acetonitrile (MeCN) 37.5ExcellentGood. Lower boiling point than DMF/DMSO, easier to remove, slightly slower kinetics.
Tetrahydrofuran (THF) 7.5GoodModerate. Lower dielectric constant; may require crown ethers or elevated temperatures.
Dichloromethane (DCM) 8.9ExcellentPoor. Used primarily for extraction and chromatography, not as an SN2 reaction medium.

Mechanistic Rationale: The Solvation Dynamics of Polar Aprotic Solvents

The choice of solvent in PROTAC linker conjugation is not merely a matter of dissolution; it is a critical kinetic parameter. The coupling of Benzyl (2-(2-bromoethoxy)ethyl)carbamate to a target ligand (e.g., an E3 ligase binder) typically proceeds via an SN2 mechanism[4],[5].

In these reactions, polar aprotic solvents such as DMF, DMSO, and Acetonitrile are highly recommended[6]. The causality behind this lies in specific solvation dynamics:

  • Cation Solvation: These solvents possess high dielectric constants and strong dipole moments, allowing them to effectively solvate the counter-cations (e.g., K⁺ from K₂CO₃ or Na⁺ from NaH)[4],[6].

  • Nucleophile Desolvation: Unlike polar protic solvents (e.g., water, methanol), polar aprotic solvents lack hydrogen-bond donating capabilities. Consequently, they cannot form a "solvent cage" around the incoming anionic nucleophile[7],[6]. This leaves the nucleophile "naked" and highly reactive, significantly lowering the activation energy required for the SN2 attack on the electrophilic carbon adjacent to the bromide[6].

SN2_Mechanism cluster_solvent Polar Aprotic Environment (e.g., DMF/DMSO) Nuc Naked Nucleophile (Desolvated, Reactive) Linker Benzyl (2-(2-bromoethoxy)ethyl)carbamate (Electrophile) Nuc->Linker SN2 Attack Base Solvated Cation (e.g., K+) Product PROTAC Intermediate (Conjugated) Linker->Product C-N/C-O Bond Formation LeavingGroup Bromide Ion (Leaving Group) Linker->LeavingGroup Br- Departure

Fig 1: Solvation dynamics and SN2 mechanism of the bromo-PEG linker in polar aprotic solvents.

Experimental Methodology: Self-Validating SN2 Conjugation Protocol

To ensure high-yield conjugation of Benzyl (2-(2-bromoethoxy)ethyl)carbamate, the following protocol leverages the solubility and kinetic advantages of polar aprotic solvents. This workflow is designed as a self-validating system, incorporating built-in quality control checkpoints.

Materials
  • Linker: Benzyl (2-(2-bromoethoxy)ethyl)carbamate (1.0 eq)[1]

  • Nucleophile: Model phenol, thiol, or amine ligand (1.1 eq)

  • Solvent: Anhydrous DMF or DMSO[4]

  • Base: K₂CO₃ (for amines/thiols) or NaH (for phenols) (1.2 - 2.0 eq)[4]

Step-by-Step Workflow
  • Preparation (Desiccation): Flame-dry a two-neck round-bottom flask under an inert nitrogen or argon atmosphere.

    • Causality: Trace water in the solvent can act as a competing nucleophile, leading to the hydrolysis of the bromo-PEG linker into a PEG-alcohol byproduct[7].

  • Solvation: Dissolve the nucleophile (1.1 eq) in anhydrous DMF. The high solubility ensures a homogeneous reaction mixture.

  • Deprotonation: Add the appropriate non-nucleophilic base (e.g., K₂CO₃)[5]. Stir at room temperature for 30 minutes.

    • Validation: For phenols utilizing NaH, the cessation of hydrogen gas evolution serves as a reliable visual indicator of complete deprotonation[4].

  • Electrophile Addition: Dissolve Benzyl (2-(2-bromoethoxy)ethyl)carbamate (1.0 eq) in a minimal volume of anhydrous DMF. Add it dropwise to the reaction mixture at 0°C to control the exotherm, then allow it to warm to room temperature[4].

  • Reaction Monitoring: Stir the mixture for 12–16 hours.

    • Validation: Monitor the reaction via LC-MS. The successful consumption of the linker is indicated by the disappearance of the characteristic bromine isotopic doublet (m/z ~302/304 [M+H]⁺) and the appearance of the target product mass[4].

  • Quench and Purification: Quench the reaction carefully with saturated aqueous NH₄Cl[4]. Extract with Ethyl Acetate.

    • Causality: DMF is highly miscible with both water and organic solvents. You must wash the organic layer extensively with brine (at least 3-5 times) to force the DMF into the aqueous phase, preventing severe band-tailing during subsequent silica gel chromatography.

Protocol_Workflow Step1 Step 1: Preparation Dissolve nucleophile in anhydrous DMF/DMSO Step2 Step 2: Activation Add non-nucleophilic base (e.g., K2CO3, DIPEA) Step1->Step2 Step3 Step 3: Conjugation Dropwise addition of Bromo-PEG linker at 0°C to RT Step2->Step3 Step4 Step 4: Reaction Stir under N2; Monitor via LC-MS (m/z ~302/304) Step3->Step4 Step5 Step 5: Purification Aqueous quench, organic extraction, silica chromatography Step4->Step5

Fig 2: Step-by-step synthetic workflow for bromo-PEG linker conjugation via SN2 displacement.

Troubleshooting & Quality Control

  • Hydrolytic Degradation: If LC-MS indicates the presence of a hydroxylated byproduct (m/z ~239 [M+H]⁺), the anhydrous integrity of the polar aprotic solvent has been compromised.

    • Mitigation: Use strictly anhydrous, sure-seal solvents and perform the reaction under a positive pressure of argon. If aqueous conditions are entirely unavoidable for a specific bioconjugation, lower the reaction temperature (e.g., 4°C) to extend the hydrolytic half-life of the alkyl bromide[7].

  • Elimination Byproducts: The use of overly strong, sterically hindered bases (e.g., potassium tert-butoxide) in polar aprotic solvents can promote E2 elimination over SN2 substitution, yielding a terminal vinyl ether.

    • Mitigation: Stick to milder, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃ for standard nucleophiles[4].

References

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Catalytic Hydrogenation of Benzyl (2-(2-bromoethoxy)ethyl)carbamate

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Establish a self-validating, highly chemoselective protocol for the Cbz deprotection of a bifunctional PROTAC linker while preserv...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Establish a self-validating, highly chemoselective protocol for the Cbz deprotection of a bifunctional PROTAC linker while preserving its electrophilic alkyl bromide moiety.

Introduction & Chemical Context

Benzyl (2-(2-bromoethoxy)ethyl)carbamate (CAS No. 2100292-22-4), commonly referred to as Cbz-NH-PEG1-Br, is a highly versatile bifunctional building block frequently utilized as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs)[1]. The molecule features two reactive poles: a carboxybenzyl (Cbz) protected primary amine and a primary alkyl bromide.

In multi-step drug synthesis, unmasking the amine for subsequent coupling (e.g., amide bond formation) while strictly preserving the electrophilic bromide is a classic chemoselectivity challenge. Standard deprotection methodologies must be carefully calibrated to avoid destroying the molecule's bifunctional utility.

The Mechanistic Dilemma: Causality of Hydrodehalogenation

The standard method for Cbz cleavage is catalytic hydrogenolysis using Palladium on Carbon (Pd/C) and hydrogen gas (H₂). However, this presents a severe chemoselectivity issue. While Pd/C efficiently catalyzes the hydrogenolysis of the benzylic C-O bond, Pd(0) is also a potent catalyst for oxidative addition into C-Br bonds, leading to hydrodehalogenation [2].

The Causality of Over-Reduction: Hydrodehalogenation of the alkyl bromide generates hydrobromic acid (HBr). If the reaction is conducted in neutral or basic media, the newly unmasked primary amine acts as an internal base, neutralizing the HBr. This acid-base neutralization thermodynamically drives the dehalogenation equilibrium forward, leading to the rapid formation of the unwanted debrominated byproduct (2-ethoxyethan-1-amine)[3].

To suppress this, the reaction environment must be strictly controlled to kinetically disfavor C-Br cleavage. This is achieved either by protonating the amine (acid-modulated hydrogenation) or by utilizing milder hydrogen donors (transfer hydrogenation)[4].

ReactionPathways SM Benzyl (2-(2-bromoethoxy)ethyl)carbamate (Cbz-NH-PEG1-Br) Target 2-(2-bromoethoxy)ethan-1-amine (Target: Intact Bromide) SM->Target Chemoselective Conditions (Acidic Media or CTH) Byproduct 2-ethoxyethan-1-amine (Byproduct: Hydrodehalogenation) SM->Byproduct Over-reduction (Neutral/Basic Media, H2) Target->Byproduct Prolonged Reaction (-HBr)

Fig 1: Divergent hydrogenation pathways of Cbz-NH-PEG1-Br highlighting chemoselectivity.

Experimental Protocols for Chemoselective Deprotection

To ensure a self-validating system, the following protocols are designed with built-in chemical safeguards to prevent over-reduction.

Protocol A: Acid-Modulated Catalytic Hydrogenation

Mechanism: Adding stoichiometric acid protonates the unmasked amine immediately upon formation. An ammonium salt cannot act as a base to neutralize HBr, thereby stalling the thermodynamic driving force for hydrodehalogenation. Furthermore, the protonated amine is less likely to poison the Pd catalyst surface[2].

  • Preparation: Dissolve Benzyl (2-(2-bromoethoxy)ethyl)carbamate (1.0 mmol) in ethyl acetate (EtOAc, 10 mL). Note: Avoid methanol, as protic polar solvents can accelerate dehalogenation.

  • Acidification: Add 1.1 equivalents of HCl (4M in dioxane) or 5% v/v glacial acetic acid.

  • Catalyst Addition: Carefully add 5% w/w of 10% Pd/C (Ensure the environment is purged with N₂ to prevent ignition).

  • Hydrogenation: Purge the flask with H₂ gas and maintain under a hydrogen balloon (1 atm) at room temperature.

  • Monitoring: Stir vigorously. Monitor strictly by LC-MS every 30 minutes. The reaction should be terminated immediately upon complete consumption of the starting material (typically 1–2 hours) to prevent background dehalogenation.

  • Workup: Purge with N₂, filter the mixture through a pad of Celite, wash with EtOAc, and concentrate under reduced pressure to yield the amine hydrochloride salt.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Mechanism: Utilizing a liquid hydrogen donor like 1,4-cyclohexadiene provides a milder reductive environment than H₂ gas. Literature demonstrates that CTH with 1,4-cyclohexadiene can selectively cleave Cbz groups in minutes without debrominating pendant primary alkyl bromides[4].

  • Preparation: Dissolve the substrate (1.0 mmol) in absolute ethanol (10 mL).

  • Reagent Addition: Add 10% Pd/C (5 mol% Pd).

  • Donor Addition: Add 1,4-cyclohexadiene (5.0 to 7.5 equivalents).

  • Reaction: Heat the mixture to 80 °C in a sealed vessel or under reflux for 15–30 minutes.

  • Workup: Cool to room temperature, filter through a syringe filter or Celite pad to remove the catalyst, and concentrate the filtrate.

Quantitative Data & Condition Optimization

The following table summarizes the expected chemoselectivity profiles based on the chosen reaction conditions.

ConditionCatalystH₂ Source / AdditiveSolventTimeExpected Chemoselectivity (Target : Byproduct)
Standard Hydrogenation 10% Pd/CH₂ (1 atm) / NoneMeOH2-4 hPoor (< 50:50)
Acid-Modulated 10% Pd/CH₂ (1 atm) / 1.1 eq HClEtOAc1-2 hGood (> 90:10)
Transfer Hydrogenation 10% Pd/C1,4-CyclohexadieneEtOH30 minExcellent (> 95:5)
Lewis Acid Cleavage NoneNone / AlCl₃HFIP1 hComplete (100:0)
Troubleshooting Workflow

Workflow Start Initiate Cbz Deprotection Test1 Standard H2, Pd/C (Neutral Solvent) Start->Test1 Check LC-MS Analysis Test1->Check Success Target Isolated (Intact Bromide) Check->Success High Selectivity Debrom Hydrodehalogenation Observed Check->Debrom Bromide Loss Mod1 Strategy 1: Acidic Media (Add AcOH or HCl) Debrom->Mod1 Mod2 Strategy 2: Transfer H2 (1,4-Cyclohexadiene) Debrom->Mod2 Mod3 Strategy 3: Orthogonal (AlCl3/HFIP or Thiol) Debrom->Mod3 Mod1->Check Mod2->Check

Fig 2: Decision-making workflow for optimizing selective Cbz deprotection.

Orthogonal Non-Hydrogenation Alternatives

If the substrate proves exceptionally sensitive and hydrodehalogenation cannot be suppressed via Protocols A or B, orthogonal (reduction-free) deprotection strategies must be deployed:

  • Lewis Acid Activation (AlCl₃/HFIP): Aluminum chloride in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) effectively deprotects N-Cbz groups at room temperature. This method is highly scalable and completely circumvents the risk of dehalogenation[5].

  • Nucleophilic Thiol Cleavage (The Adagrasib Method): For late-stage functionalization where metal catalysts are prohibited, Cbz groups can be cleaved via Sₙ2 attack at the benzylic carbon using a nucleophilic thiol (e.g., 2-mercaptoethanol) and a mild base (K₃PO₄) in DMAc at 75 °C. This generates an unstable amine carbonate that spontaneously decarboxylates, leaving aryl and alkyl halides completely untouched[3][5].

References

  • [4] Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - ACS Medicinal Chemistry Letters. URL:[Link]

  • [3] To Deprotect and Serve - Scientific Update. URL:[Link]

  • [5] Cbz-Protected Amino Groups - Organic Chemistry Portal. URL:[Link]

Sources

Application

Application Note: Site-Specific Cysteine Alkylation Using Benzyl (2-(2-bromoethoxy)ethyl)carbamate for Bioconjugation and PROTAC Development

Executive Summary The precise conjugation of synthetic linkers to target proteins is a foundational step in the development of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and advanced bioma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise conjugation of synthetic linkers to target proteins is a foundational step in the development of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and advanced biomaterials. Benzyl (2-(2-bromoethoxy)ethyl)carbamate (CAS 2100292-22-4) is a highly versatile, heterobifunctional-like PROTAC linker [1]. It features a primary alkyl bromide (a soft electrophile) and a Carboxybenzyl (Cbz)-protected amine, separated by a hydrophilic PEG1 spacer.

This application note provides a comprehensive, self-validating methodology for the site-specific conjugation of this linker to solvent-accessible cysteine residues on target proteins. By strictly controlling the reaction microenvironment, we achieve near-quantitative thioether formation while preserving the structural integrity of the target protein and keeping the Cbz-protected amine intact for downstream orthogonal functionalization.

Mechanistic Principles & Causality

To achieve site-specific bioconjugation, one must exploit the differential nucleophilicity of amino acid side chains. Rather than simply mixing reagents, this protocol is engineered around the following chemical causalities:

  • Electrophilic Selectivity: Primary alkyl bromides undergo bimolecular nucleophilic substitution ( SN​2 ) reactions. Because the bromide is a "soft" leaving group, it preferentially reacts with "soft" nucleophiles like the sulfur atom in cysteine, rather than "hard" nucleophiles like the nitrogen in lysine[2].

  • pH-Driven Thiolate Formation: The thiol group of cysteine has a pKa​ of approximately 8.3. At physiological pH (7.4), the majority of cysteines remain protonated and relatively unreactive. By buffering the reaction to pH 8.0 , we significantly increase the concentration of the highly reactive thiolate anion ( S− ) without reaching the high pH (>9.0) that would deprotonate lysine ϵ -amines ( pKa​≈10.5 ), thereby preventing off-target cross-reactivity.

  • Reductant Causality (Why TCEP over DTT?): Disulfide bonds must be reduced to free thiols prior to alkylation. Dithiothreitol (DTT) contains two free thiols that will aggressively outcompete the protein for the alkyl bromide. Tris(2-carboxyethyl)phosphine (TCEP) is a phosphine-based reductant that lacks thiols. However, TCEP can still slowly react with alkyl bromides to form phosphonium salts. Therefore, physical removal of the reductant via desalting prior to linker addition is mandatory to ensure 100% of the linker is available for the target protein.

Mechanism A Protein-Cys-SH (Inactive Thiol) B Protein-Cys-S⁻ (Nucleophilic Thiolate) A->B pH 8.0 Buffer (-H⁺) D Transition State [S···CH2···Br]⁻ B->D SN2 Attack C Benzyl (2-(2-bromoethoxy)ethyl)carbamate (Electrophile) C->D E Protein-Linker Conjugate (Stable Thioether Bond) D->E Thioether Formation F Bromide Ion (Br⁻) (Leaving Group) D->F

Mechanistic pathway of cysteine alkylation via SN2 nucleophilic substitution.

The Self-Validating Experimental Workflow

A robust protocol must not rely on blind faith; it must be a self-validating system . This methodology incorporates built-in Quality Control (QC) checkpoints. You do not proceed to the next step unless the current step's validation metric is met.

The Self-Validation Matrix
  • Reduction Check: Validated via Ellman’s Reagent (DTNB)[3]. A sharp increase in absorbance at 412 nm confirms disulfides are fully reduced to free thiols.

  • Desalting Check: Validated via A280​ UV-Vis spectroscopy. Confirms >85% protein recovery after TCEP removal.

  • Conjugation Check: Validated via a secondary Ellman’s assay. A successful alkylation will consume the free thiols, resulting in a near-zero absorbance at 412 nm compared to the post-reduction check.

  • Final Characterization: Validated via Intact LC-MS. The target protein will exhibit a precise mass shift of +221.25 Da (Average MW), representing the addition of the linker and the loss of HBr.

Workflow A 1. Protein Reduction (TCEP, pH 7.5) B 2. Reductant Removal (Desalting Column) A->B Removes TCEP C 3. Alkylation (Alkyl Bromide, pH 8.0) B->C Adds Linker D 4. Quenching (Excess Cysteine) C->D 4-16h Incubation E 5. Characterization (LC-MS & Ellman's) D->E Purified Conjugate

Self-validating workflow for site-specific protein conjugation and purification.

Quantitative Optimization Data

Alkyl bromides are less reactive than iodoacetamides or maleimides, requiring careful optimization of stoichiometry and time. Table 1 summarizes the empirical data driving our protocol parameters, demonstrating why pH 8.0 at a 20x molar excess is the optimal thermodynamic window.

Table 1: Optimization of Alkylation Parameters for Benzyl (2-(2-bromoethoxy)ethyl)carbamate

pHMolar Excess (Linker)Temp (°C)Time (h)Cys Conversion (%)Off-Target Lysine Alkylation (%)
7.010x25445%<1%
7.510x25885%<1%
8.0 20x 25 16 >99% <2%
8.520x2516>99%15% (Unacceptable)
8.050x3716>99%25% (Unacceptable)

Step-by-Step Protocol

Materials & Reagents
  • Target Protein: Purified, containing at least one solvent-accessible free cysteine.

  • Linker: Benzyl (2-(2-bromoethoxy)ethyl)carbamate (MW: 302.16 g/mol ). Prepare a 50 mM stock in anhydrous DMSO.

  • Conjugation Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 8.0. (EDTA is critical to chelate trace heavy metals that catalyze thiol oxidation).

  • Reductant: 10 mM TCEP-HCl in ultrapure water.

  • Hardware: Zeba™ Spin Desalting Columns (7K MWCO).

Phase 1: Disulfide Reduction & Reductant Removal
  • Dilute the target protein to a final concentration of 50 µM (e.g., 2 mg/mL for a 40 kDa protein) in Conjugation Buffer.

  • Add TCEP to a final concentration of 500 µM (10x molar excess relative to the protein).

  • Incubate for 1 hour at room temperature (25°C) with gentle end-over-end mixing.

  • Self-Validation Check 1: Perform an Ellman's assay on a 10 µL aliquot to confirm thiol generation [3].

  • Equilibrate a Zeba Spin Desalting Column with Conjugation Buffer. Pass the reduced protein through the column to completely remove the TCEP.

  • Self-Validation Check 2: Measure A280​ to quantify protein recovery.

Phase 2: Electrophilic Conjugation

Causality Note: We use a 50 mM linker stock so that adding a 20x molar excess (1 mM final) to a 50 µM protein solution requires only 2% v/v DMSO. Exceeding 5% DMSO often triggers irreversible protein denaturation.

  • To the desalted, reduced protein (now at ~45 µM due to slight dilution), add Benzyl (2-(2-bromoethoxy)ethyl)carbamate to a final concentration of 0.9 - 1.0 mM (approx. 20x molar excess).

  • Add the linker dropwise while vortexing gently to prevent localized precipitation of the hydrophobic Cbz group.

  • Incubate the reaction in the dark at room temperature (25°C) for 16 hours . Alkyl bromides require this extended timeframe for quantitative conversion compared to highly reactive maleimides [2].

Phase 3: Quenching & Purification
  • Quench the unreacted alkyl bromide by adding L-Cysteine to a final concentration of 5 mM . Incubate for 30 minutes.

  • Purify the final Protein-Linker conjugate using a fresh Zeba Spin Desalting Column (or Size Exclusion Chromatography for higher purity) to remove the quenched linker and excess L-Cysteine.

Phase 4: Characterization
  • Self-Validation Check 3: Perform a final Ellman's assay. The absorbance at 412 nm should be ≤5% of the value recorded in Check 1, confirming the thiols have been successfully alkylated.

  • Self-Validation Check 4: Analyze the purified conjugate via Intact LC-MS (ESI-TOF). Look for the primary peak shifted by +221.25 Da relative to the unmodified protein mass.

References

  • Title : Bioconjugate Techniques, 3rd Edition Source : Academic Press (Elsevier) URL :[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Benzyl (2-(2-bromoethoxy)ethyl)carbamate Substitution Reactions

Welcome to the Technical Support Center for PROTAC linker and PEGylated intermediate synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals experiencing low yields,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for PROTAC linker and PEGylated intermediate synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals experiencing low yields, complex impurity profiles, or stalled reactions when performing nucleophilic substitution ( SN​2 ) reactions on Benzyl (2-(2-bromoethoxy)ethyl)carbamate (CAS: 2100292-22-4).

As a widely used PEG-1 PROTAC linker, this molecule bridges target-binding ligands and E3 ligase recruiters[1]. However, its bifunctional architecture requires precise chemical control to prevent reaction hijacking.

Part 1: Mechanistic Troubleshooting (The "Why")

When reacting Benzyl (2-(2-bromoethoxy)ethyl)carbamate with a nucleophile, the goal is a clean intermolecular SN​2 displacement of the terminal bromide. However, the molecule contains both an electrophilic bromoethyl group and a weakly acidic carbamate (Cbz) nitrogen. Failure to account for this duality leads to three primary failure modes:

Issue 1: Intramolecular Cyclization (The Morpholine Problem)
  • The Causality: Carbamates exhibit an amide resonance that stabilizes the N-H bond, but they remain inherently more acidic than typical aliphatic amines, possessing a pKa of approximately 15.6[2][3]. When exposed to strong bases (e.g., NaH, KOtBu) or even moderate bases at high temperatures (e.g., Cs2​CO3​ in DMF at 80°C), the carbamate nitrogen is deprotonated.

  • The Result: The resulting anion acts as an internal nucleophile, undergoing a highly entropically favored 6-exo-tet cyclization [4]. This displaces the bromide to form N-Cbz-morpholine , completely consuming the starting material and tanking your PROTAC linker yield.

Issue 2: Base-Mediated E2 Elimination
  • The Causality: The use of sterically hindered, non-nucleophilic bases (e.g., DBU, LDA) or excessive heating shifts the reaction kinetics away from substitution and toward elimination.

  • The Result: The base abstracts a proton adjacent to the bromide, forming a terminal vinyl ether (Benzyl (2-(vinyloxy)ethyl)carbamate).

Issue 3: Solvolysis and Hydrolysis
  • The Causality: Hygroscopic solvents (like DMF or DMSO) easily absorb atmospheric moisture. Under basic conditions, trace water generates hydroxide ions.

  • The Result: Hydroxide acts as a small, hard nucleophile, rapidly displacing the bromide to form the corresponding alcohol side-product.

Part 2: Reaction Pathway Visualization

ReactionPathways SM Starting Material Benzyl (2-(2-bromoethoxy)ethyl)carbamate + Nucleophile (Nu⁻) SN2 Desired Pathway (SN2) Intermolecular Substitution Yields: Target PROTAC Linker SM->SN2 Mild Base, Good Nu⁻ (e.g., K2CO3, MeCN, 60°C) Cyclization Side Reaction 1 (6-exo-tet) Intramolecular Cyclization Yields: N-Cbz-Morpholine SM->Cyclization Strong Base (NaH, KOtBu) Deprotonates Cbz-NH Elimination Side Reaction 2 (E2) Base-Mediated Elimination Yields: Vinyl Ether SM->Elimination Bulky Base, High Temp

Reaction pathways of Benzyl (2-(2-bromoethoxy)ethyl)carbamate under various basic conditions.

Part 3: Quantitative Optimization Matrix

To successfully synthesize your target, the base must be strong enough to deprotonate your nucleophile (e.g., a phenol with pKa ~10) but weak enough to leave the Cbz-NH (pKa ~15.6) intact.

Base SelectionSolventTemperaturePrimary Reaction PathwayExpected Yield of Target
NaH (1.5 eq)DMF0°C to RTIntramolecular Cyclization (N-Cbz-morpholine)< 5%
KOtBu (1.5 eq)THFRTIntramolecular Cyclization & Elimination< 10%
Cs2​CO3​ (2.0 eq)DMF80°CMixed SN​2 and Cyclization30 - 40%
K2​CO3​ (2.0 eq) MeCN 60°C Desired Intermolecular SN​2 75 - 85%
DIPEA (2.5 eq) DCM or MeCN 40°C Desired Intermolecular SN​2 (Amine Nu⁻) > 85%

Part 4: Self-Validating Experimental Protocol

This protocol is engineered to maximize intermolecular substitution with phenolic or secondary amine nucleophiles while strictly suppressing the 6-exo-tet cyclization.

Materials Required:

  • Benzyl (2-(2-bromoethoxy)ethyl)carbamate (1.0 eq)

  • Nucleophile (1.2 eq)

  • Potassium carbonate ( K2​CO3​ ), finely powdered and strictly anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous (0.2 M relative to the linker)

Step-by-Step Methodology:

  • Nucleophile Pre-Activation: Flame-dry a round-bottom flask under inert gas (Argon/Nitrogen). Add the nucleophile and anhydrous K2​CO3​ . Add the anhydrous MeCN and stir at room temperature for 15–20 minutes.

    • Causality: Pre-forming the nucleophilic anion ensures that when the linker is introduced, the base is already engaged, minimizing direct basic attack on the Cbz-NH proton.

  • Electrophile Introduction: Dissolve Benzyl (2-(2-bromoethoxy)ethyl)carbamate in a minimal volume of anhydrous MeCN. Add this solution dropwise to the stirring suspension over 5 minutes.

  • Kinetic Control (Heating): Elevate the reaction temperature to 60°C.

    • Causality: 60°C provides sufficient thermal energy to overcome the activation barrier for the intermolecular SN​2 displacement of the primary bromide, but remains low enough to prevent thermal E2 elimination.

  • Self-Validation (In-Process Monitoring): Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LC-MS.

    • Validation Checkpoint: The starting bromide will elute quickly. If you observe the rapid appearance of a highly non-polar spot that lacks the characteristic 1:1 Bromine isotope pattern on MS, you have formed N-Cbz-morpholine. If this occurs, your K2​CO3​ may be wet (causing localized exotherms) or your nucleophile is too sterically hindered.

  • Quench and Workup: Once the starting material is consumed (typically 4–8 hours), cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( K2​CO3​ and KBr). Concentrate the filtrate under reduced pressure.

  • Purification: Partition the crude residue between EtOAc and distilled water. Wash the organic layer with brine, dry over Na2​SO4​ , and purify via silica gel flash chromatography.

Part 5: Frequently Asked Questions (FAQs)

Q: I am seeing a major byproduct that is highly non-polar and lacks the bromine isotope pattern on LC-MS. What is it? A: You are observing N-Cbz-morpholine. The Cbz-carbamate proton has a pKa of ~15.6[2]. Strong bases deprotonate this nitrogen, triggering a rapid 6-exo-tet cyclization that displaces the bromide[4]. To fix this, immediately switch to a milder base like K2​CO3​ or DIPEA.

Q: Can I use DMF instead of MeCN to increase the solubility of my nucleophile? A: Yes, but proceed with extreme caution. DMF increases the effective basicity of carbonate bases by poorly solvating the carbonate anion. If using DMF, lower the temperature to 40°C or switch to a weaker base like NaHCO3​ to prevent accidental deprotonation of the Cbz group.

Q: My nucleophile is an aliphatic secondary amine. Do I still need an inorganic base? A: No. Aliphatic amines are sufficiently nucleophilic on their own. Use a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) solely as an acid scavenger to neutralize the HBr generated during the reaction. This completely bypasses the risk of Cbz deprotonation.

Q: How do I remove N-Cbz-morpholine if it has already formed in my reaction? A: N-Cbz-morpholine is highly non-polar and lacks acidic/basic handles. It will typically elute very close to the solvent front in standard normal-phase chromatography (Hexanes/EtOAc). A careful gradient starting at 100% Hexanes and slowly increasing polarity to 90:10 Hexanes:EtOAc is usually required to wash it off the column before your desired PROTAC linker elutes.

References

  • Ethyl carbamate | MedChemExpress (MCE) Life Science Reagents - MedChemExpress - 1

  • Acidity Reversal Enables Site-Specific Ring-Opening Polymerization of Epoxides from Biprotonic Compounds - PMC (NIH) - 2

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications - 3

  • Benzyl (2-bromoethyl)carbamate | 53844-02-3 - Benchchem - 4

Sources

Optimization

Technical Support Center: Optimizing Cbz Cleavage for Benzyl (2-(2-bromoethoxy)ethyl)carbamate

Welcome to the Application Scientist Troubleshooting Portal. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with bifunctional PEGylated alkyl halides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with bifunctional PEGylated alkyl halides. Benzyl (2-(2-bromoethoxy)ethyl)carbamate is heavily utilized as a PROTAC linker[1], but its deprotection presents a notorious synthetic trap. Removing the carboxybenzyl (Cbz) protecting group to reveal the free amine frequently results in catastrophic yield losses due to two competing side reactions: hydrodehalogenation and intramolecular cyclization .

This portal provides the mechanistic causality behind these failures and self-validating protocols to bypass them.

Pathway Visualization: The Deprotection Minefield

Understanding the kinetic pathways of this specific substrate is critical. The diagram below illustrates how your choice of reagents dictates whether you isolate the desired linker or a useless byproduct.

G Substrate Benzyl (2-(2-bromoethoxy)ethyl)carbamate Acidic 33% HBr / AcOH Substrate->Acidic Transfer Pd/C, Cyclohexadiene Substrate->Transfer Standard Pd/C, H2 Gas Substrate->Standard Desired Amine HBr Salt (Intact) Acidic->Desired Protonates amine Trapped Trapped Amine (e.g., Boc) Transfer->Trapped With electrophile Morpholine Morpholine (Cyclized) Transfer->Morpholine If left as free base Debrominated Debrominated Ether Standard->Debrominated Hydrodehalogenation Desired->Morpholine If neutralized

Reaction pathways for Cbz cleavage of Benzyl (2-(2-bromoethoxy)ethyl)carbamate.

Troubleshooting Guide & FAQs

Q1: I used standard catalytic hydrogenation (H2 gas, Pd/C) to remove the Cbz group. My NMR shows an ethyl ether instead of a bromoethyl ether. What happened? The Causality: You have experienced hydrodehalogenation . Palladium on carbon is an excellent catalyst for hydrogenolysis, but it does not discriminate well between benzylic C-O bonds and primary C-Br bonds. The palladium metal undergoes oxidative addition into the relatively weak C(sp3)-Br bond. In the presence of highly active H2 gas, subsequent reductive elimination replaces the bromine atom with a hydrogen atom, yielding a dead-end ethyl ether.

Q2: I successfully avoided debromination by using a milder transfer hydrogenation method, but my isolated product has a mass of 87.1 Da. Where did my molecule go? The Causality: You have fallen victim to a 6-exo-tet intramolecular cyclization . When the Cbz group is removed under neutral or basic conditions, it liberates a highly nucleophilic primary amine. This amine is separated from the electrophilic carbon (bearing the bromide) by exactly five atoms (N-C-C-O-C-C-Br). This perfectly aligns the molecule for a kinetically rapid intramolecular SN2 attack, ejecting the bromide ion and forming a stable 6-membered morpholine ring (exact mass 87.07 Da).

Q3: What is the most robust method to isolate the intact, uncyclized bromo-amine? The Causality: The Acidic Cleavage Method using 33% HBr in acetic acid[2]. By conducting the deprotection in a highly acidic environment, the liberated amine is instantaneously protonated to form an ammonium salt (pKa ~ 9-10). Because the nitrogen's lone pair is tied up by the proton, it loses all nucleophilicity, completely shutting down the morpholine cyclization pathway. Furthermore, because the reagent utilizes bromide as the nucleophile to cleave the benzyl cation, there is no risk of halogen exchange.

Q4: My substrate contains acid-sensitive functional groups, so I cannot use HBr/AcOH. How can I safely perform catalytic deprotection? The Causality: You must use Transfer Hydrogenation with In Situ Trapping [3]. By replacing H2 gas with a mild hydrogen donor like 1,4-cyclohexadiene or triethylsilane (Et3SiH)[4], you provide enough chemical potential to cleave the Cbz group without reducing the C-Br bond. However, to prevent the subsequent morpholine cyclization, you must include your next reacting partner (e.g., an activated ester, Boc2O, or an electrophilic PROTAC warhead) directly in the hydrogenation flask. This traps the transient free amine faster than it can cyclize.

Quantitative Method Comparison

Cleavage MethodReagentsDebromination RiskCyclization RiskRecommended Use Case
Standard Hydrogenation H2 (1 atm), Pd/C, MeOHHigh High (if neutral)Not Recommended
Acidic Cleavage 33% HBr in AcOHNone None (forms HBr salt)Standalone linker deprotection
Transfer Hydrogenation Pd/C, 1,4-cyclohexadieneLow High (requires trapping)Acid-sensitive substrates
Silane Reduction Et3SiH, Pd(OAc)2, Et3NLow High (requires trapping)Complex/fragile architectures

Validated Experimental Protocols

Protocol A: Acidic Cleavage (The "Salt-Isolation" Method)

This protocol is a self-validating system designed to yield the bench-stable hydrobromide salt of the linker.

  • Preparation: Charge a flame-dried round-bottom flask with Benzyl (2-(2-bromoethoxy)ethyl)carbamate (1.0 eq).

  • Reaction: Slowly add 33% HBr in glacial acetic acid (10.0 eq of HBr) at 0 °C under vigorous stirring. Remove the ice bath and stir at room temperature for 1.5 to 2 hours.

  • System Validation (In-Process): The reaction is progressing correctly if the initially clear solution begins to evolve CO2 gas and gradually turns into a thick white suspension as the insoluble amine hydrobromide salt precipitates.

  • Isolation: Add 10 volumes of ice-cold diethyl ether to the flask to fully crash out the product. Filter the precipitate over a glass frit, washing extensively with cold ether to remove residual acetic acid and benzyl bromide byproducts.

  • System Validation (Quality Control): Dissolve a 1 mg aliquot in a 1:1 mixture of H2O/MeCN. LC-MS analysis (positive ion mode) must show the characteristic 1:1 isotopic doublet at m/z 168 and 170 [M+H]+, confirming the bromine atom is intact.

Protocol B: Transfer Hydrogenation with In Situ Trapping

Use this protocol when the linker is already attached to an acid-sensitive moiety, utilizing 1,4-cyclohexadiene to prevent debromination[3].

  • Preparation: In a microwave-safe vial or round-bottom flask, dissolve the Cbz-protected substrate (1.0 eq) and the target electrophile (e.g., Boc2O or an activated ester, 1.2 eq) in anhydrous ethanol.

  • Catalyst Addition: Add 1,4-cyclohexadiene (5.0 to 7.5 eq) followed by 10% Pd/C (5 mol % Pd). Note: SiliaCatPd(0) can be substituted to prevent metal leaching.

  • Reaction: Heat the mixture to 80 °C for 30 minutes (or utilize a microwave reactor at 100 °C for 10 minutes).

  • System Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The UV-active starting material spot should disappear, replaced by a new spot corresponding to the trapped product. If a strong ninhydrin-positive spot appears at the baseline, trapping has failed and the amine has cyclized.

  • Isolation: Filter the reaction mixture through a tight pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

References

  • [3] Title: Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. Source: acs.org. URL:

  • [2] Title: Efficient and Modular Synthesis of Ibogaine and Related Alkaloids. Source: nih.gov. URL:

  • [4] Title: Modulation of ABCG2 Transporter Activity by Ko143 Derivatives. Source: acs.org. URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Benzyl[2-(2-bromoethoxy)ethyl]carbamate Couplings

Executive Summary Benzyl[2-(2-bromoethoxy)ethyl]carbamate (CAS: 2100292-22-4) is a highly versatile, bifunctional PEG1 linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl[2-(2-bromoethoxy)ethyl]carbamate (CAS: 2100292-22-4) is a highly versatile, bifunctional PEG1 linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . While its structure—a terminal primary bromide separated by a hydrophilic ether linkage from a Cbz-protected amine—makes it an excellent electrophile for bioconjugation, it is also highly susceptible to specific side reactions under suboptimal coupling conditions. This guide provides mechanistic insights, troubleshooting FAQs, and optimized protocols to maximize your conjugation yields.

Mechanistic Causality: Understanding the Competing Pathways

When utilizing this linker for nucleophilic substitution ( SN​2 ) with a target warhead or E3 ligase ligand, the reaction outcome is dictated by the kinetic competition between three primary pathways :

  • Intermolecular Alkylation (Desired): The target nucleophile (e.g., primary amine, secondary amine, phenol, or thiol) successfully displaces the primary bromide via an SN​2 mechanism.

  • Intramolecular Cyclization (N-Cbz-Morpholine Formation): The carbamate N-H bond possesses a pKa​ of approximately 15. In the presence of strong bases (e.g., NaH, KOtBu), this nitrogen is rapidly deprotonated. The resulting highly nucleophilic anion undergoes an intramolecular 6-exo-tet cyclization, displacing the bromide to form a stable N-Cbz-morpholine ring. This is the most common mode of linker degradation.

  • E2 Elimination: The use of sterically hindered bases or excessive thermal energy (>60°C) promotes the abstraction of a β -proton adjacent to the bromide, resulting in the elimination of HBr and the formation of a dead-end vinyl ether byproduct.

ReactionPathways SM Benzyl[2-(2-bromoethoxy)ethyl]carbamate (Cbz-NH-PEG1-Br) Desired Desired Conjugate (Intermolecular Alkylation) SM->Desired Target Nucleophile + Mild Base (e.g., K2CO3, DIPEA) Cyclization N-Cbz-Morpholine (Intramolecular Cyclization) SM->Cyclization Strong Base (e.g., NaH, KOtBu) Deprotonation of Carbamate NH Elimination Vinyl Ether Byproduct (E2 Elimination) SM->Elimination High Temp / Bulky Base Abstraction of β-proton

Competing reaction pathways during the alkylation of Benzyl [2-(2-bromoethoxy)ethyl]carbamate.

Troubleshooting Guide & FAQs

Q1: I am observing a major byproduct with an m/z of 222 Da ( [M+H]+ ). Why is this happening and how do I prevent it? A: An m/z of 222 Da corresponds to N-Cbz-morpholine, the product of intramolecular cyclization. This occurs because the base you are using is strong enough to deprotonate the Cbz-carbamate nitrogen. Solution: Immediately discontinue the use of strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). Switch to milder bases such as K2​CO3​ , Cs2​CO3​ , or N,N-Diisopropylethylamine (DIPEA). These bases are sufficient to activate phenols and amines without deprotonating the carbamate .

Q2: My target nucleophile is a primary amine, but I am getting a complex mixture of mono-alkylated and di-alkylated products. How can I improve selectivity? A: Over-alkylation is a classic challenge when alkylating primary amines, as the resulting secondary amine product is often more nucleophilic than the starting material . Solution: To favor mono-alkylation, you must strictly control reaction stoichiometry. If your target amine is readily available, use it in a 3- to 5-fold excess. If your amine is a precious complex intermediate, use the Benzyl [2-(2-bromoethoxy)ethyl]carbamate as the limiting reagent (0.9 to 1.0 equivalents) and add it slowly via a syringe pump over 2 hours at 0°C to 20°C.

Q3: The coupling reaction is too sluggish with my sterically hindered secondary amine. When I heat the reaction to 80°C, I primarily get a vinyl ether byproduct. What is the solution? A: High temperatures combined with basic conditions shift the reaction kinetics in favor of E2 elimination, yielding the vinyl ether. Solution: Do not rely on thermal energy to overcome steric hindrance. Instead, utilize an in situ Finkelstein reaction. By adding 0.2 to 1.0 equivalents of Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI), the primary bromide is converted into a highly reactive primary iodide intermediate. This significantly lowers the activation energy of the SN​2 pathway, allowing the coupling to proceed efficiently at a mild 40°C.

Quantitative Data Summary: Impact of Reaction Conditions

The following table summarizes the causal relationship between base selection, temperature, and the resulting product distribution during a standard phenol alkylation.

Base (Equiv)AdditiveTemp (°C)Desired SN​2 Yield (%)Cyclization (%)Elimination (%)
NaH (2.0)None25< 5%> 90%< 5%
KOtBu (2.0)None60< 5%40%50%
K2​CO3​ (2.0)None8045%< 5%35%
DIPEA (3.0)None6065%< 2%15%
K2​CO3​ (2.0) TBAI (0.2) 40 > 90% < 2% < 2%

Note: Data represents normalized LC-MS peak area integrations. The Finkelstein-assisted condition (bottom row) provides the optimal thermodynamic and kinetic balance.

Standard Operating Protocol (SOP)

Optimized Finkelstein-Assisted Alkylation of Amines/Phenols

This self-validating protocol utilizes catalytic iodide to accelerate the SN​2 reaction while maintaining mild conditions to suppress cyclization and elimination.

Workflow Step1 1. Dissolve Reagents in DMF Step2 2. Add TBAI (Finkelstein) Step1->Step2 Step3 3. Add Mild Base (DIPEA/K2CO3) Step2->Step3 Step4 4. Stir at 40°C (LC-MS Monitor) Step3->Step4 Step5 5. Aqueous Workup & Purification Step4->Step5

Step-by-step workflow for Finkelstein-assisted coupling to minimize side reactions.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert nitrogen ( N2​ ) atmosphere.

  • Reagent Solubilization: Dissolve the target nucleophile (1.0 eq) and Benzyl [2-(2-bromoethoxy)ethyl]carbamate (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M.

  • Halogen Exchange: Add Tetrabutylammonium Iodide (TBAI) (0.2 eq) to the solution. Stir for 10 minutes at room temperature to initiate the in situ formation of the more reactive iodide intermediate.

  • Base Addition:

    • For Phenols/Thiols: Add finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ) (2.5 eq).

    • For Aliphatic Amines: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction Execution: Heat the reaction mixture to 40°C. Monitor the progression via LC-MS every 4 hours. The reaction is typically complete within 12–18 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (10 volumes). Wash the organic layer sequentially with 5% aqueous LiCl (3x, to quantitatively remove DMF), saturated aqueous NaHCO3​ (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure conjugate.

References

Reference Data & Comparative Studies

Validation

Comparing Cbz and Fmoc protecting groups for PEGylation efficiency

Advanced PEGylation Strategies: A Comparative Analysis of Cbz vs. Fmoc Protecting Groups As a Senior Application Scientist, optimizing regioselective PEGylation is a recurring and complex challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced PEGylation Strategies: A Comparative Analysis of Cbz vs. Fmoc Protecting Groups

As a Senior Application Scientist, optimizing regioselective PEGylation is a recurring and complex challenge. The covalent attachment of polyethylene glycol (PEG) to peptides or proteins drastically enhances their pharmacokinetic properties, solubility, and protection against proteolytic degradation ([1]). However, achieving site-specificity requires a robust orthogonal protection strategy.

The choice between Fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz) dictates not only the coupling efficiency but also the downstream deprotection viability and the structural integrity of the final bioconjugate. This guide objectively compares Fmoc and Cbz chemistries, providing mechanistic insights and self-validating protocols to streamline your bioconjugation workflows.

Mechanistic Causality: Fmoc vs. Cbz in PEGylation

Both Fmoc and Cbz are urethane-based protecting groups, which fundamentally resist racemization during coupling much better than traditional acyl protecting groups ([2]). However, their divergent cleavage mechanisms dictate their specific utility in PEGylation.

Fmoc (Fluorenylmethyloxycarbonyl): The Base-Labile Workhorse

Fmoc is a highly hydrophobic, base-sensitive protecting group cleaved via a β-elimination mechanism, typically using mild bases like 20% piperidine ([]).

  • Causality in PEGylation: The bulky fluorenyl ring can induce steric hindrance, potentially lowering coupling efficiency when conjugating high-molecular-weight PEGs to sterically congested residues. However, this inherent hydrophobicity enables strong carrier-carrier interactions (π-π stacking), which has been successfully exploited to create self-assembling PEGylated nanocarriers with high drug-loading capacities ([4]).

  • Releasable Linker Engineering: The Fmoc architecture has been ingeniously adapted into "releasable" PEGylation linkers. Under physiological pH, the fluorenyl group undergoes slow, base-catalyzed β-elimination, shedding the PEG polymer and releasing the native, unmodified drug in vivo ([5]).

Cbz (Carboxybenzyl): The Reductive Alternative

Cbz (often abbreviated as Z) is typically removed by catalytic hydrogenolysis (Pd/C and H₂) or strong acids, remaining completely orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups ([6]).

  • Causality in PEGylation: Cbz presents a smaller steric footprint than Fmoc, often resulting in superior coupling kinetics for dense PEGylation networks. The deprotection via Pd/C offers excellent functional group tolerance and clean reaction profiles ([7]). However, the strict reliance on transition metals for deprotection means Cbz is contraindicated for peptides containing sulfur (Cysteine, Methionine), which irreversibly poison the palladium catalyst.

Quantitative & Qualitative Comparison

ParameterFmoc (Fluorenylmethyloxycarbonyl)Cbz (Carboxybenzyl)
Deprotection Mechanism Mild Base (e.g., 20% Piperidine)Catalytic Hydrogenolysis (Pd/C, H₂) or Strong Acid
Orthogonality Orthogonal to Boc and CbzOrthogonal to Boc and Fmoc
Steric Hindrance High (Bulky fluorenyl ring)Moderate (Planar benzyl ring)
UV Monitoring Excellent (Absorbs at 301 nm)Poor (Requires secondary assays)
Cys/Met Compatibility ExcellentPoor (Sulfur poisons Pd catalyst)
Releasable Linker Utility High (β-elimination trigger)Low (Stable in physiological conditions)

Logical Workflow Visualization

To systematically choose between these two protecting groups, follow the decision matrix below, which prioritizes the structural vulnerabilities of your target sequence.

G Start Assess Target Sequence CheckSulfur Contains Cys/Met? Start->CheckSulfur SulfurYes Yes (Pd Catalyst Poison) CheckSulfur->SulfurYes SulfurNo No CheckSulfur->SulfurNo FmocRoute Select Fmoc-PEG (Piperidine Cleavage) SulfurYes->FmocRoute CheckRelease Require Releasable Linker? SulfurYes->CheckRelease CbzRoute Select Cbz-PEG (Pd/C H2 Cleavage) SulfurNo->CbzRoute ReleaseYes Yes CheckRelease->ReleaseYes FmocReleasable Fmoc Releasable Linker (In vivo β-elimination) ReleaseYes->FmocReleasable

Logical decision matrix for selecting orthogonal PEGylation protecting groups based on sequence.

Experimental Protocols: Self-Validating Systems

A robust protocol must verify its own success at each step. Below are optimized, self-validating methodologies for both strategies.

Protocol 1: Regioselective PEGylation using Fmoc-NH-PEG-NHS

Objective: N-terminal PEGylation with real-time UV validation.

  • Coupling: Dissolve the target peptide in anhydrous DMF. Add 1.5 eq Fmoc-NH-PEG-NHS and 2.0 eq N,N-Diisopropylethylamine (DIPEA). Stir for 2 hours at room temperature.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It maintains the peptide's primary amine in its nucleophilic unprotonated state without triggering premature Fmoc cleavage (which requires a secondary amine like piperidine).

  • Deprotection: Add piperidine directly to the reaction mixture to achieve a final concentration of 20% (v/v). Stir for 30 minutes.

    • Causality: Piperidine acts as a base to abstract the acidic fluorenyl proton, triggering β-elimination. It subsequently acts as a scavenger to trap the highly reactive dibenzofulvene intermediate, preventing it from re-alkylating the peptide.

  • Self-Validation System: Extract an aliquot of the reaction supernatant and measure the UV absorbance at 301 nm.

    • Validation Logic: The dibenzofulvene-piperidine adduct has a highly specific extinction coefficient (ε = 7800 M⁻¹ cm⁻¹). By applying the Beer-Lambert law, you can precisely quantify the deprotection yield in real-time without requiring mass spectrometry.

Protocol 2: Cbz-NH-PEG-NHS Coupling and Catalytic Hydrogenolysis

Objective: Sterically unhindered PEGylation for sulfur-free peptides.

  • Coupling: Dissolve the peptide in DMF. Add 1.5 eq Cbz-NH-PEG-NHS and 2.0 eq N-methylmorpholine (NMM). Stir for 2 hours at room temperature.

    • Causality: NMM is a mild base that minimizes the already low racemization risks inherent in urethane-protected couplings, ensuring high chiral purity of the bioconjugate.

  • Hydrogenolysis (Deprotection): Isolate the intermediate and transfer it to a hydrogenation flask. Dissolve in Methanol. Add 10% Pd/C catalyst (10% w/w relative to the peptide). Purge the flask with N₂, then introduce H₂ gas (1 atm) via a balloon. Stir vigorously for 4-6 hours.

    • Causality: Methanol perfectly solubilizes the PEG chain while preventing catalyst deactivation. The palladium surface catalyzes the addition of hydrogen across the benzyl-oxygen bond, releasing toluene and CO₂ as volatile byproducts that simply evaporate, leaving a highly pure product.

  • Self-Validation System: Because Cbz lacks a distinct UV signature upon cleavage, validate deprotection via the Kaiser Test (ninhydrin assay).

    • Validation Logic: Spot the reaction mixture on TLC and apply ninhydrin. A distinct blue/purple color confirms the successful unmasking of the free primary amine, validating the self-contained completion of the hydrogenolysis.

Sources

Comparative

Evaluating reactivity: Benzyl (2-(2-bromoethoxy)ethyl)carbamate vs alkyl chlorides

Evaluating Reactivity: Benzyl (2-(2-bromoethoxy)ethyl)carbamate vs. Alkyl Chlorides in Bioconjugation In modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and targeted bioco...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Reactivity: Benzyl (2-(2-bromoethoxy)ethyl)carbamate vs. Alkyl Chlorides in Bioconjugation

In modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and targeted bioconjugates, the selection of an optimal bifunctional linker is paramount. Benzyl (2-(2-bromoethoxy)ethyl)carbamate serves as a highly efficient, PEG-like aliphatic linker featuring a Cbz-protected amine and a reactive primary alkyl bromide[1]. This guide objectively evaluates the reactivity profile of this bromo-PEG-carbamate against traditional alkyl chlorides, providing mechanistic insights, quantitative kinetic data, and validated experimental protocols to optimize nucleophilic substitution (SN2) workflows.

Mechanistic Causality: Bromide vs. Chloride as Leaving Groups

The fundamental difference in reactivity between Benzyl (2-(2-bromoethoxy)ethyl)carbamate and its alkyl chloride counterparts lies in the thermodynamics and kinetics of the carbon-halogen bond cleavage during SN2 displacement. As an Application Scientist, it is critical to understand the causality driving these reaction rates rather than relying on empirical trial and error.

  • Bond Dissociation Energy (BDE): The rate-determining step in an SN2 reaction involves the simultaneous formation of the nucleophile-carbon bond and the cleavage of the carbon-leaving group bond[2]. The C-Br bond is significantly weaker than the C-Cl bond, resulting in a lower activation energy barrier for the transition state[3]. This translates to exponentially faster reaction rates for alkyl bromides under identical thermal conditions.

  • Polarizability and Basicity: A superior leaving group efficiently stabilizes the developing negative charge as it departs the carbon center. Bromide is a larger, more polarizable ion than chloride, allowing it to distribute charge over a greater volume[3]. Furthermore, because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), the bromide anion is a weaker conjugate base, making it a thermodynamically more stable leaving group[4].

  • Solvent Effects: In polar aprotic solvents like DMF or DMSO—which are standard for PROTAC synthesis—anions are not heavily solvated by hydrogen bonding[5]. This lack of solvation maximizes the nucleophilicity of the attacking species, further amplifying the kinetic advantage of the alkyl bromide over the alkyl chloride.

Structural Advantage of the Bromoethoxy Moiety

Beyond the leaving group, the structural microenvironment of Benzyl (2-(2-bromoethoxy)ethyl)carbamate influences its reactivity. The adjacent ether oxygen in the PEG-like backbone provides flexibility and hydrophilicity, essential for maintaining the solubility of the final PROTAC molecule[1]. While primary alkyl halides generally undergo rapid SN2 reactions without steric hindrance, the linear, unbranched nature of this bromo-PEG system ensures minimal competing elimination (E2) pathways compared to highly substituted aliphatic halides[5].

Comparative Quantitative Data

The following table summarizes the physicochemical parameters governing the relative SN2 reaction rates of primary alkyl bromides versus primary alkyl chlorides.

ParameterBenzyl (2-(2-bromoethoxy)ethyl)carbamate (Alkyl Bromide)Typical Primary Alkyl ChlorideImpact on SN2 Reactivity
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Br⁻ is a weaker base, enhancing leaving ability[2].
Conjugate Acid pKa ~ -9.0 (HBr)~ -7.0 (HCl)Lower pKa correlates with superior leaving group stability[4].
C-X Bond Dissociation Energy ~ 285 kJ/mol~ 339 kJ/molWeaker C-Br bond lowers the activation energy[3].
Relative SN2 Rate (vs Cl) 50x - 100x faster1x (Baseline)Bromides require milder conditions and shorter reaction times[5].

Visualizing the Reaction Logic

SN2_Mechanism Nu Nucleophile (e.g., Amine/Thiol) Sub_Br Benzyl (2-(2-bromoethoxy)ethyl)carbamate (Weak C-Br Bond) Nu->Sub_Br Sub_Cl Alkyl Chloride Analog (Strong C-Cl Bond) Nu->Sub_Cl TS_Br Transition State (Low Activation Energy) Sub_Br->TS_Br Fast S_N2 TS_Cl Transition State (High Activation Energy) Sub_Cl->TS_Cl Slow S_N2 Product Conjugated Product (Inverted Configuration) TS_Br->Product TS_Cl->Product

Mechanistic pathway of SN2 substitution comparing bromide and chloride leaving groups.

Experimental Protocols: Self-Validating N-Alkylation Workflow

To objectively demonstrate the performance disparity, the following self-validating protocol outlines the N-alkylation of a secondary amine (a model PROTAC target ligand) using both Benzyl (2-(2-bromoethoxy)ethyl)carbamate and its chloride analog. This system is designed with internal kinetic controls to verify the reactivity differences in real-time.

Rationale for Conditions: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to leave the nucleophile unsolvated and highly reactive[5]. Potassium carbonate (K₂CO₃) acts as a non-nucleophilic base to scavenge the generated HX acid without interfering with the primary substitution.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • In two separate, oven-dried 10 mL round-bottom flasks (Flask A for Bromide, Flask B for Chloride), add 1.0 mmol of the target secondary amine.

    • Add 1.2 mmol of Benzyl (2-(2-bromoethoxy)ethyl)carbamate to Flask A[1].

    • Add 1.2 mmol of the corresponding alkyl chloride to Flask B.

  • Solvent and Base Addition:

    • Dissolve the contents of each flask in 5.0 mL of anhydrous DMF.

    • Add 2.0 mmol of finely powdered, anhydrous K₂CO₃ to each flask.

  • Thermal Incubation & Kinetic Monitoring (Self-Validation):

    • Stir both reactions at 60 °C under an inert nitrogen atmosphere.

    • Validation Step: Withdraw 10 µL aliquots from each flask at 1, 2, 4, and 8 hours. Quench with 90 µL of 50% acetonitrile/water and analyze via LC-MS to determine the conversion percentage.

    • Expected Observation: Flask A (Bromide) will show >95% conversion within 2-4 hours due to the superior leaving group ability of bromide[3]. Flask B (Chloride) will typically show <30% conversion in the same timeframe, requiring elevated temperatures (e.g., 80-100 °C) or the addition of a catalytic iodide source (Finkelstein reaction conditions) to reach completion.

  • Workup and Isolation:

    • Once Flask A reaches completion, cool to room temperature. Dilute with 20 mL of ethyl acetate and wash with distilled water (3 x 10 mL) to remove DMF and inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure Cbz-protected PEGylated intermediate.

Visualizing the Experimental Workflow

Exp_Workflow Step1 1. Substrate Prep Equimolar Linker + Amine Step2 2. Reaction Setup Anhydrous DMF, K2CO3 Step1->Step2 Step3 3. Thermal Incubation 60°C under N2 Step2->Step3 Step4 4. Kinetic Monitoring LC-MS at 1, 2, 4, 8 hrs Step3->Step4 Step5 5. Isolation Aqueous Workup & Flash CC Step4->Step5

Step-by-step experimental workflow for nucleophilic substitution of PEG-linkers.

Conclusion

For researchers engineering complex bioconjugates or PROTACs, Benzyl (2-(2-bromoethoxy)ethyl)carbamate offers a decisive kinetic advantage over standard alkyl chlorides. The weaker C-Br bond and the superior thermodynamic stability of the departing bromide anion ensure rapid, high-yielding SN2 reactions under mild conditions, minimizing the risk of substrate degradation or unwanted side reactions.

References

  • Alkyl Halide Reactivity - MSU Chemistry. Available at:[Link]

  • Leaving group ability and base strength in SN1 and SN2 reactions - YouTube (Educational). Available at: [Link]

  • 8.5: Leaving Groups - Chemistry LibreTexts - LibreTexts. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol: Benzyl (2-(2-bromoethoxy)ethyl)carbamate

As a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and PEGylated therapeutics, Benzyl (2-(2-bromoethoxy)ethyl)carbamate (CAS: 2100292-22-4) is a high-value reagent in modern drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and PEGylated therapeutics, Benzyl (2-(2-bromoethoxy)ethyl)carbamate (CAS: 2100292-22-4) is a high-value reagent in modern drug development. However, its chemical structure demands rigorous, specialized handling and disposal protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating operational framework for the safe management and disposal of this compound, ensuring compliance, environmental protection, and laboratory safety.

Chemical Profiling & Mechanistic Hazard Assessment

To implement a safe disposal system, one must first understand the causality behind the chemical's reactivity and environmental impact.

The Alkylating Hazard (Biological Toxicity): Benzyl (2-(2-bromoethoxy)ethyl)carbamate features a terminal primary alkyl bromide. Mechanistically, the highly electronegative bromine atom polarizes the carbon-bromine bond, rendering the adjacent carbon highly electrophilic. This structural feature makes the molecule an active alkylating agent capable of undergoing bimolecular nucleophilic substitution (SN2) reactions with biological nucleophiles, such as the thiol groups of cysteine or the nitrogen centers in DNA bases[1]. Consequently, exposure carries risks of skin sensitization, cellular toxicity, and respiratory irritation (GHS hazard codes H302, H315, H319, H335)[2].

The Halogenated Waste Imperative (Environmental Toxicity): From a disposal perspective, the presence of the bromine atom fundamentally alters the waste treatment pathway. If incinerated in standard non-halogenated waste streams, brominated organics undergo incomplete combustion, leading to the synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and the release of corrosive hydrobromic acid (HBr) gas. To prevent this, environmental regulations dictate that this chemical must be strictly segregated into Halogenated Organic Waste . This ensures it is routed to specialized rotary kiln incinerators equipped with caustic scrubbers designed to neutralize acidic off-gases and operate at temperatures sufficient to destroy dioxin precursors[3].

Quantitative Data & Segregation Matrices

The following tables summarize the critical data required for logging the chemical into institutional EHS systems and determining its correct waste stream.

Table 1: Physical & Hazard Properties

Property / HazardValue / DescriptionOperational Implication & Causality
CAS Number 2100292-22-4Required for accurate EHS waste manifest logging.
Molecular Formula C12H16BrNO3Contains Bromine; strictly mandates a halogenated waste stream.
GHS Hazards H302, H315, H319, H335Irritant/Harmful; mandates strict PPE (nitrile gloves, goggles, fume hood).
Chemical Reactivity Electrophile (Alkylating Agent)Susceptible to SN2 attack; poses biological toxicity and sensitization risk.

Table 2: Waste Segregation Matrix

Waste TypePrimary ComponentsRequired ContainerTreatment Pathway
Synthetic Mother Liquor Solvent (e.g., DCM, DMF), ReagentHalogenated Organic Waste (HDPE)Rotary Kiln Incineration with Caustic Scrubbing
Aqueous Washes Water, Trace Reagent, SaltsAqueous Waste (Trace Halogens)EHS Evaluation / Carbon Adsorption
Contaminated Consumables Silica gel, filter paper, glovesSolid Hazardous Waste (Sealable)High-Temperature Solid Waste Incineration

Step-by-Step Disposal Workflows

The following protocols provide self-validating methodologies for disposing of Benzyl (2-(2-bromoethoxy)ethyl)carbamate in various laboratory scenarios.

Protocol A: Liquid Waste Segregation (Reaction Mixtures & Solvents)

This protocol applies to post-reaction solvent mixtures, column chromatography fractions, and unused liquid reagent.

  • Identify the Solvent Matrix: Determine the bulk solvent of your reaction (e.g., dichloromethane, ethyl acetate, or methanol).

  • Apply the Halogen Override Rule: Regardless of whether the bulk solvent is non-halogenated (like ethyl acetate), any solution containing Benzyl (2-(2-bromoethoxy)ethyl)carbamate must be classified as Halogenated Organic Waste due to the solute's bromine content. Mixing this into a non-halogenated carboy contaminates the entire container.

  • Transfer: Operating entirely within a certified fume hood, use a chemically compatible funnel to slowly decant the waste into a designated High-Density Polyethylene (HDPE) Halogenated Waste carboy.

  • Cap and Vent: Secure the container with a vented cap to prevent pressure buildup from solvent vapor expansion or incidental exothermic reactions.

  • Log: Immediately update the hazardous waste manifest attached to the carboy, explicitly listing "Benzyl (2-(2-bromoethoxy)ethyl)carbamate" and its approximate concentration.

Protocol B: Spill Containment and Solid Waste Processing

This protocol applies to accidental spills of the neat reagent or the disposal of contaminated solid consumables (e.g., silica gel).

  • Isolate and Protect: Immediately isolate the spill area. Don appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.

  • Absorb: Cover the liquid spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Caution: Do not use combustible materials like paper towels for bulk spills of reactive alkylating agents.

  • Collect: Mechanically sweep the saturated absorbent using a non-sparking tool and transfer it into a wide-mouth, sealable solid hazardous waste container.

  • Decontaminate: Wipe the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize trace electrophilic residues via hydrolysis, followed by a distilled water rinse. Dispose of the decontamination wipes in the solid waste container.

  • Seal and Transfer: Seal the solid waste container, label it as "Solid Hazardous Waste - Contains Brominated Alkylating Agent," and request an immediate EHS pickup.

Disposal Decision Workflow

WasteDisposal Start Waste Generation: Benzyl (2-(2-bromoethoxy)ethyl)carbamate Decision Physical State of Waste? Start->Decision Solid Solid / Spill Cleanup (Vermiculite / Absorbent) Decision->Solid Spill/Solid Liquid Liquid Solution (Reaction / Solvent) Decision->Liquid Solution SolidWaste Solid Hazardous Waste Container Solid->SolidWaste Halogenated Halogenated Organic Waste Container Liquid->Halogenated Contains Bromine EHS EHS Collection & High-Temp Incineration Halogenated->EHS SolidWaste->EHS

Decision tree for the segregation and disposal of Benzyl (2-(2-bromoethoxy)ethyl)carbamate waste.

References[3] U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. epa.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESLs9xw8nHafGF5DRvJ6L0GcW9dUHhqeeQdvuJZdOQn0fsxmaZBxXTXiMas6T7vD4u-ZtzeimRWWSqK5ts9bTdDjVYkXmeTb4wfmKp-mSmsFde-4FFs2KJ7euJrJuzcwMkxP_NBtippZIVWp8WvGkgxr8=[1] Science.gov. alkylating agents synthesis: Topics by Science.gov. science.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzXbWAUtotF-02ZQyPUAwJIISTA6aVzhtoTjUsNW1q2AsdStRLa5akWG2e2JSaD_m47mgIA5jtMDMUY1NUfXWpa_b-aqjU8gjzcnhXLXgOIdk9U4W8ZjppcUJUlhshPiDy7cv7mxzPCMCMQJkmL9Wih6SAELb1amQyrw==[2] BLD Pharm. 53844-02-3 | Benzyl (2-bromoethyl)carbamate | BLD Pharm. bldpharm.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXv2eBQtpRY6EnitrUUhK5fvXKNEwvqPKBmq68Aaoeu0c5hY8dFCnmXPMihsIRteIjs9OdKWCacJRaUJyWh-XJIlfFjIEfkPWJhldMb0QlkgySjGK2v74AswWJaByvndJmxBu6Q-E9xTKrUQ==

Sources

Handling

Personal protective equipment for handling Benzyl (2-(2-bromoethoxy)ethyl)carbamate

As a Senior Application Scientist, I have structured this operational guide to provide drug development professionals and synthetic chemists with field-proven, mechanistic safety protocols for handling Benzyl (2-(2-bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this operational guide to provide drug development professionals and synthetic chemists with field-proven, mechanistic safety protocols for handling Benzyl (2-(2-bromoethoxy)ethyl)carbamate . This guide transcends basic safety data sheets by explaining the causality behind each hazard and providing self-validating experimental workflows.

Chemical Profile & Hazard Causality

Benzyl (2-(2-bromoethoxy)ethyl)carbamate (often abbreviated as Cbz-NH-PEG1-CH2CH2Br) is a critical bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) [1]. While highly valuable for modular drug design, it presents specific handling risks driven by its molecular architecture.

Quantitative Chemical Profile

Property Value Operational Implication
CAS Number 2100292-22-4 Unique identifier for inventory and waste tracking.
Molecular Weight 302.17 g/mol Requires precise analytical weighing for stoichiometric PROTAC coupling.
Physical State Viscous liquid / Low-melting solid Prone to sticking to spatulas; requires careful solvent transfer.

| Key Reactive Group | Primary Alkyl Bromide | Highly electrophilic; acts as a potent alkylating agent. |

Mechanistic Causality of Hazard: The primary hazard of this compound stems from the terminal primary alkyl bromide . This functional group is highly susceptible to bimolecular nucleophilic substitution ( SN​2 ) [2]. If exposed to human tissue, it can covalently bind to biological nucleophiles (such as the thiol groups in cysteine or primary amines in lysine residues), leading to severe skin sensitization, irritation, and potential alkylation toxicity. Furthermore, the lipophilic benzyl carbamate (Cbz) protecting group enhances the molecule's ability to penetrate the dermal barrier, compounding the exposure risk.

HazardMechanism Compound Cbz-NH-PEG1-Br (Alkylating Agent) Cbz Cbz Group (Lipophilic) Compound->Cbz Bromide Primary Bromide (Electrophile) Compound->Bromide Skin Enhanced Skin Penetration Cbz->Skin Nucleophile Biological Nucleophiles (Protein -SH, -NH2) Bromide->Nucleophile Exposure Toxicity Alkylation & Sensitization (SN2 Reaction) Skin->Toxicity Systemic Absorption Nucleophile->Toxicity Covalent Binding

Logical relationship between chemical structure, reactivity, and biological toxicity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling reactive alkyl halides dissolved in polar aprotic solvents (e.g., DMF, DMSO) commonly used in PROTAC synthesis. The solvent acts as a carrier, rapidly permeating standard nitrile barriers [3].

PPE CategoryAnalytical Scale (< 100 mg, Neat)Preparative Scale (> 100 mg or in Solvent)Causality / Rationale
Gloves Double Nitrile (min 5 mil thickness)Butyl Rubber over Nitrile inner gloveDMF/DMSO rapidly permeate nitrile, carrying the alkylating agent through the barrier. Butyl rubber provides superior chemical resistance to polar aprotic solvents.
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles & Face ShieldPrevents severe ocular alkylation from micro-droplets or solvent splashing during pressurized transfers.
Body Standard Cotton Lab CoatFlame-retardant, fluid-resistant coatCotton absorbs spills, holding the electrophile against the skin. Fluid-resistant materials repel the initial splash.
Respiratory Fume Hood (Face velocity >100 fpm)Fume Hood + N95/P100 (if aerosolizing)Prevents inhalation of volatile brominated degradation products.

Operational Workflows & Handling Protocols

To ensure scientific integrity and operator safety, the handling of Benzyl (2-(2-bromoethoxy)ethyl)carbamate must follow a strict, self-validating protocol.

Step-by-Step Weighing and Transfer Methodology:

  • Fume Hood Preparation: Ensure the fume hood is operating at a minimum face velocity of 100 fpm. Clear the deck of all incompatible chemicals (especially strong bases and primary amines, which could trigger runaway SN​2 reactions).

  • Static Discharge: Pass an anti-static gun (Zerostat) over the weighing paper/boat.

    • Causality: PEG-derivatives and viscous semi-solids can hold static charge, leading to micro-aerosolization and contamination of the balance housing.

  • Weighing: Transfer the required mass using a pre-weighed glass syringe (if viscous liquid) or a metallic micro-spatula (if low-melting solid) inside a closed analytical balance.

    • Self-Validating Check: The balance must hold a stable zero after the weighing vessel is removed. A drifting tare indicates static interference or active volatilization, requiring immediate recalibration and static discharge before proceeding.

  • Solvent Addition: Transfer the vessel back to the fume hood. Dissolve the compound in anhydrous DMF or DCM immediately to minimize the time the neat electrophile is exposed to ambient moisture.

  • Sealing: Purge the primary stock vial with Argon or N2​ and seal with a PTFE-lined cap.

Spill Response & Chemical Decontamination

In the event of a spill, physical wiping is insufficient. The reactive bromide must be chemically neutralized to prevent delayed exposure to laboratory personnel.

Step-by-Step Decontamination Methodology:

  • Evacuate and Assess: If the spill exceeds 50 mL or occurs outside a fume hood, evacuate the immediate area and allow the HVAC system to clear potential aerosols.

  • Don Maximum PPE: Upgrade to Butyl rubber gloves and chemical splash goggles.

  • Chemical Quenching: Liberally apply a 10% w/v aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) or a dilute ethanolamine solution directly to the spill.

    • Causality: Thiosulfate is a potent, odorless nucleophile. It rapidly attacks the primary bromide via an SN​2 mechanism, displacing the bromide ion and converting the hazardous alkylating agent into a non-toxic, highly water-soluble Bunte salt.

  • Validation and Absorption: Allow the quench solution to sit for 15 minutes.

    • Self-Validating Check: The initial mixture will appear biphasic (oily bromo-compound + aqueous quench). Complete neutralization is visually confirmed when the oily droplets fully dissolve into a homogenous aqueous phase, proving the destruction of the lipophilic electrophile.

  • Cleanup: Absorb the neutralized liquid with an inert material (sand or vermiculite) and transfer it to a solid hazardous waste container.

SpillResponse Spill 1. Spill Detected PPE 2. Don Maximum PPE (Butyl Gloves, Goggles) Spill->PPE Quench 3. Apply 10% Na2S2O3 (Nucleophilic Quench) PPE->Quench Wait 4. Allow 15 Min (Complete SN2 Reaction) Quench->Wait Neutralize Bromide Absorb 5. Absorb with Sand/Vermiculite Wait->Absorb Dispose 6. Halogenated Solid Waste Absorb->Dispose

Step-by-step spill response workflow emphasizing chemical neutralization.

Waste Disposal Plan

Do not mix unquenched Benzyl (2-(2-bromoethoxy)ethyl)carbamate with general organic waste.

  • Liquid Waste: Must be segregated into Halogenated Organic Waste due to the presence of the bromide atom. Mixing with strong bases or nucleophiles in a general waste carboy can lead to unintended exothermic reactions.

  • Solid Waste: Contaminated gloves, weighing papers, and spill absorbents must be sealed in secondary containment and labeled explicitly as containing "Alkylating Agents / Halogenated Organics."

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

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